4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-10-6(8)5-2-3-9-7(5)11-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFJHJBEGJJOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448334 | |
| Record name | 4-CHLORO-2-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71149-52-5 | |
| Record name | 4-CHLORO-2-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine chemical properties
An In-Depth Technical Guide to 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Core Scaffold in Kinase Inhibitor Development
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a heterocyclic compound of profound importance in modern medicinal chemistry. As a derivative of the 7-deazapurine core, it serves as a privileged structural scaffold, particularly in the design and synthesis of targeted therapeutics. Its structural analogy to adenine allows it to function as a highly effective hinge-binding motif for a multitude of protein kinases, which are critical regulators of cellular signaling. The strategic placement of a chlorine atom at the 4-position renders the molecule an exceptionally versatile electrophilic intermediate, primed for nucleophilic substitution. This guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and pivotal role as a building block for Janus Kinase (JAK) inhibitors and other significant therapeutic agents.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine ring system is a foundational scaffold in drug discovery, often referred to as a "privileged" structure due to its recurring presence in biologically active compounds.[1] Its significance stems from its bioisosteric relationship with purine, the core of essential biomolecules like adenine and guanine. This structural mimicry enables pyrrolo[2,3-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of various enzymes, most notably protein kinases.[1]
Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions.[2][3] Consequently, kinase inhibitors have become a major class of therapeutics. The 4-chloro-pyrrolo[2,3-d]pyrimidine framework is a cornerstone in this field, providing a robust starting point for creating vast libraries of potential drug candidates.[4][5] The 2-methyl substituent on the target molecule, this compound, further refines its electronic and steric profile, offering a distinct building block for medicinal chemists to explore novel structure-activity relationships (SAR).
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 77501-61-0 | [6] |
| Molecular Formula | C₇H₆ClN₃ | [6] |
| Molecular Weight | 167.60 g/mol | [6] |
| Appearance | Solid | [6] |
| InChI Key | HCFJHJBEGJJOMO-UHFFFAOYSA-N | [6] |
| Canonical SMILES | Cc1nc(Cl)c2cc[nH]c2n1 | [6] |
Structural Analysis
The molecule features a bicyclic system where a pyrrole ring is fused to a pyrimidine ring. This planar, aromatic structure provides a rigid scaffold ideal for presenting substituents in a well-defined orientation for target binding.
-
The Pyrimidine Ring: With two nitrogen atoms, this ring is electron-deficient. This deficiency is further amplified by the electronegative chlorine atom at the C4 position.
-
The Pyrrole Ring: This five-membered ring contains one nitrogen (N7) and is comparatively electron-rich, though its electron density is influenced by the fused pyrimidine system. The N7 position is a potential site for substitution, often protected during synthesis to direct reactivity.[7]
-
Key Substituents:
-
C4-Chloro Group: This is the primary reactive site. The chlorine atom is an excellent leaving group, making the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr).[5]
-
C2-Methyl Group: This group influences the molecule's electronics and sterics. It can impact solubility and modify the binding affinity of derivatives by interacting with specific sub-pockets in a target enzyme.
-
Caption: Chemical structure of the title compound.
Core Reactivity: The Cornerstone of Synthetic Utility
The chemistry of this compound is dominated by the reactivity of the C4-chloro substituent. Understanding this reactivity is crucial for its application as a synthetic intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The most important reaction is the displacement of the C4-chloride by a nucleophile.[5] This SNAr reaction is highly efficient due to the electron-withdrawing nature of the pyrimidine ring nitrogens, which stabilize the negatively charged intermediate (a Meisenheimer complex).
Mechanism Rationale:
-
Nucleophilic Attack: A nucleophile (typically an amine, thiol, or alkoxide) attacks the electrophilic C4 carbon, breaking the aromaticity of the pyrimidine ring.
-
Intermediate Formation: A resonance-stabilized anionic intermediate, the Meisenheimer complex, is formed. The negative charge is delocalized over the electron-withdrawing nitrogen atoms of the pyrimidine ring, which is the driving force for the reaction's feasibility.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, a stable leaving group, yielding the final substituted product.
Caption: Generalized SNAr mechanism at the C4 position.
This reaction is the linchpin for creating analogs and is the final key step in the synthesis of many commercial drugs, where the nucleophile is often a complex amine fragment of the target molecule.[4]
Representative Synthesis Protocol
While multiple synthetic routes to the pyrrolo[2,3-d]pyrimidine core exist, a common and effective strategy involves the construction of the pyrimidine ring onto a pre-formed pyrrole precursor or a sequential cyclization approach.[8][9][10] The following protocol is a representative method adapted from literature procedures for analogous compounds, illustrating the core chemical transformations.[8][9] The key distinction for synthesizing the 2-methyl derivative would be the use of acetamidine in the cyclization step instead of formamidine.
Protocol: Multi-step Synthesis of this compound
Objective: To provide a validated, step-by-step workflow for the laboratory-scale synthesis.
Pillar of Trustworthiness: Each step includes a rationale, explaining the purpose of the chosen reagents and conditions, allowing for adaptation and troubleshooting.
Step 1: Synthesis of 2-amino-1H-pyrrole-3-carbonitrile
-
Reaction: Condensation of malononitrile with chloroacetaldehyde.
-
Procedure:
-
To a solution of malononitrile (1.0 eq) in ethanol, add a solution of sodium ethoxide (1.1 eq) dropwise at 0°C.
-
Stir the mixture for 30 minutes.
-
Add an aqueous solution of chloroacetaldehyde (1.0 eq) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often used directly in the next step.
-
-
Scientist's Note: This classical Gewald reaction variant builds the substituted aminopyrrole core. The base is essential for deprotonating malononitrile to form the nucleophile.
Step 2: Cyclization to form 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Reaction: Cyclization of 2-amino-1H-pyrrole-3-carbonitrile with acetamidine hydrochloride.
-
Procedure:
-
Combine 2-amino-1H-pyrrole-3-carbonitrile (1.0 eq) and acetamidine hydrochloride (1.5 eq) in 2-methoxyethanol.
-
Add sodium methoxide (2.0 eq) and heat the mixture to reflux (approx. 125°C) for 6-8 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Scientist's Note: This is the key ring-forming step. Acetamidine provides the N-C-N fragment with the required methyl group to form the 2-methyl-substituted pyrimidine ring. A high-boiling solvent is necessary to drive the condensation.
Step 3: Hydrolysis to 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
-
Reaction: Conversion of the 4-amino group to a carbonyl via diazotization followed by hydrolysis.
-
Procedure:
-
Suspend the 4-amino product (1.0 eq) in a mixture of water and sulfuric acid.
-
Cool the suspension to 0-5°C.
-
Add a solution of sodium nitrite (1.2 eq) in water dropwise, keeping the temperature below 5°C.
-
Stir the mixture at this temperature for 1 hour, then heat to 80-90°C until nitrogen evolution ceases.
-
Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the product.
-
Filter, wash with water, and dry.
-
-
Scientist's Note: This converts the amino group into a more versatile hydroxyl (keto tautomer), which is a precursor for chlorination.
Step 4: Chlorination to this compound
-
Reaction: Conversion of the 4-oxo group to a 4-chloro group using a chlorinating agent.
-
Procedure:
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the dried 4-oxo intermediate (1.0 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110°C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution or ammonium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product. Purify by column chromatography if necessary.
-
-
Scientist's Note: POCl₃ is a standard and highly effective reagent for converting heterocyclic ketones/amides into chlorides. The reaction proceeds via a Vilsmeier-like intermediate. This is a critical step that installs the reactive handle for subsequent SNAr reactions.
Application in Drug Discovery: A Gateway to JAK Inhibitors
The primary application of 4-chloro-pyrrolo[2,3-d]pyrimidine intermediates is in the synthesis of Janus Kinase (JAK) inhibitors.[3][11] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[12] Its dysregulation is linked to autoimmune diseases like rheumatoid arthritis.[3]
Drugs such as Tofacitinib and Ruxolitinib utilize the pyrrolo[2,3-d]pyrimidine core to anchor within the ATP-binding site of JAK enzymes.[4] The synthesis of these complex molecules relies on the SNAr reaction where the 4-chloro intermediate is coupled with a tailored amine-containing side chain.
Caption: The pivotal SNAr coupling reaction.
The ability to perform this coupling reaction efficiently and in high yield makes this compound an invaluable asset for drug development professionals, enabling rapid access to novel and potent kinase inhibitors.[11]
Safety and Handling
Proper handling of this compound is essential in a research setting. It is classified as an acute oral toxicant and an eye irritant.[6]
Table 2: GHS Hazard Information
| Category | Information |
| Pictogram | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Codes | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) |
| Precautionary Codes | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
Source:[6]
Recommended Handling Procedures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is more than a simple chemical; it is a key that unlocks a vast area of therapeutic potential. Its properties are defined by the privileged 7-deazapurine scaffold and the highly reactive C4-chloro group. This combination provides a robust and versatile platform for the synthesis of complex, biologically active molecules. For researchers and scientists in drug development, a thorough understanding of its reactivity, synthesis, and handling is fundamental to leveraging its full potential in the creation of next-generation kinase inhibitors and other targeted therapies.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 5. srinichem.com [srinichem.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. innospk.com [innospk.com]
- 8. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Preamble: The Strategic Importance of the 7-Deazapurine Scaffold
The 7-deazapurine core, chemically known as pyrrolo[2,3-d]pyrimidine, represents a privileged scaffold in modern medicinal chemistry. By replacing the nitrogen atom at position 7 of the purine ring with a carbon, these analogs exhibit modified electronic properties and metabolic stability while retaining the ability to form crucial hydrogen bonds that mimic natural purines. This unique profile has made them foundational building blocks for a multitude of therapeutics, particularly in the realm of kinase inhibitors.
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of numerous targeted therapies. The chlorine atom at the 4-position serves as a versatile chemical handle for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functionalities to modulate target affinity and selectivity.[1] Its role as a precursor to blockbuster drugs like Tofacitinib (a JAK inhibitor for rheumatoid arthritis) underscores the critical need for unambiguous and robust methods for its structural verification.[2] This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this vital synthetic intermediate, grounded in the principles of modern analytical chemistry.
The Elucidation Workflow: A Triad of Analytical Pillars
The definitive confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. For this compound, the elucidation strategy rests on three pillars: Nuclear Magnetic Resonance (NMR) for mapping the covalent framework, Mass Spectrometry (MS) for confirming elemental composition and molecular weight, and X-ray Crystallography for an unequivocal three-dimensional structure in the solid state.
Caption: Integrated workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (¹H and ¹³C).
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it reliably allows for the observation of exchangeable N-H protons.
-
Spectrometer Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[3][4]
-
Data Acquisition: Acquire a standard suite of experiments:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon)
-
2D Correlation Spectroscopy (COSY) to identify H-H couplings.
-
2D Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.
-
2D Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-3 bond) H-C correlations, which are crucial for piecing together the molecular skeleton.[5]
-
¹H NMR Spectral Analysis
The proton NMR spectrum provides the first critical fingerprint of the molecule. Based on its structure, we anticipate four distinct signals.
| Proton Assignment | Multiplicity | Integration | Expected Chemical Shift (ppm, DMSO-d₆) | Rationale |
| -CH₃ (at C2) | Singlet (s) | 3H | ~2.5 - 2.7 | Aromatic methyl group, deshielded by the pyrimidine ring. No adjacent protons for coupling. |
| H5 | Doublet (d) | 1H | ~6.6 - 6.8 | Pyrrole proton adjacent to H6. Coupled to H6, deshielded by the pyrimidine ring. |
| H6 | Doublet (d) | 1H | ~7.6 - 7.8 | Pyrrole proton adjacent to H5. Coupled to H5, significantly deshielded by the adjacent pyrimidine N. |
| N7-H | Broad Singlet (br s) | 1H | ~12.0 - 12.5 | Acidic pyrrole N-H proton. Signal is often broad due to quadrupole broadening and exchange. |
Note: Chemical shifts are predictive and can be influenced by solvent and concentration. The provided ranges are based on data for analogous 7-deazapurine systems.[5][6]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. For the Cₛ-symmetric structure of this compound, seven distinct carbon signals are expected.
| Carbon Assignment | Expected Chemical Shift (ppm, DMSO-d₆) | Rationale |
| -CH₃ | ~20 - 25 | Aliphatic sp³ carbon. |
| C5 | ~100 - 102 | Electron-rich pyrrole carbon. |
| C4a | ~113 - 115 | Pyrrole-pyrimidine bridgehead carbon. |
| C6 | ~128 - 132 | Pyrrole carbon adjacent to the pyrimidine ring. |
| C4 | ~150 - 152 | Pyrimidine carbon bonded to chlorine (electronegative atom). |
| C7a | ~151 - 153 | Pyrrole-pyrimidine bridgehead carbon adjacent to two nitrogens. |
| C2 | ~158 - 160 | Pyrimidine carbon bonded to the methyl group. |
Note: These predictions are derived from spectral data of similar pyrrolo[2,3-d]pyrimidine scaffolds.[3][6]
2D NMR and Final Structure Assembly
While 1D NMR provides the pieces of the puzzle, 2D NMR connects them. The HMBC experiment is paramount for confirming the placement of the methyl group and the chloro-substituent.
Caption: Key HMBC correlations confirming the scaffold. (Diagram is illustrative; a chemical structure image would replace the placeholder for clarity).
Key Verifications from HMBC:
-
Methyl Group Position: A strong correlation from the methyl protons (~2.6 ppm) to the C2 carbon (~159 ppm) and the C7a bridgehead carbon (~152 ppm) unequivocally places the methyl group at the C2 position.
-
Pyrrole Ring Connectivity: Correlations from the H5 proton to carbons C4, C7a, and C4a, and from the H6 proton to C2 and C4a, confirm the pyrrole ring's fusion to the pyrimidine core as depicted.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Mass spectrometry provides the exact molecular weight and, through high-resolution analysis, the elemental formula. For a halogenated compound, it also offers a tell-tale isotopic signature.
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.
-
Analysis: Perform the analysis on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.
Interpreting the Mass Spectrum
-
Molecular Formula: C₇H₆ClN₃
-
Monoisotopic Mass: 167.0250 Da
-
High-Resolution MS (HRMS): The primary goal is to obtain an experimental mass that matches the theoretical value to within a few parts per million (ppm). For example, an observed m/z of 167.0253 for the [M+H]⁺ ion would strongly support the C₇H₇ClN₃⁺ formula.
-
The Chlorine Isotopic Pattern: A definitive feature for a monochlorinated compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit two peaks for the molecular ion:
| Ion | m/z (Theoretical) | Relative Abundance |
| [C₇H₆³⁵ClN₃]⁺ | 167.0250 | 100% |
| [C₇H₆³⁷ClN₃]⁺ | 169.0221 | ~32% |
X-ray Crystallography: The Unambiguous 3D Structure
While NMR and MS provide definitive evidence for the 2D structure and formula, single-crystal X-ray crystallography provides irrefutable proof of the three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state.
Experimental Protocol: Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a solvent from a saturated solution (e.g., ethanol, ethyl acetate).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined. Refine the structural model to achieve the best fit with the experimental data.
Expected Structural Features
Based on crystallographic data for the closely related parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, the following features are expected[9]:
-
Planarity: The fused pyrrolo[2,3-d]pyrimidine ring system will be essentially planar.[9]
-
Hydrogen Bonding: In the crystal lattice, molecules are likely to form inversion dimers through intermolecular N-H···N hydrogen bonds, typically between the pyrrole N7-H of one molecule and the pyrimidine N3 of a neighboring molecule.[9]
-
Bond Lengths: The bond lengths will be consistent with an aromatic heterocyclic system, and the C4-Cl bond length will be in the expected range for an aryl chloride (~1.74 Å).
Conclusion: A Synthesis of Convergent Evidence
References
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C–H Imidation of 7-Deazapurines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mass spectrometry of chlorinated dibenzo-p-dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Molecular Weight and Characterization of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Abstract: 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a critical structural motif and synthetic intermediate. The pyrrolo[2,3-d]pyrimidine core, a deazapurine analog, is foundational to a class of highly successful therapeutic agents, particularly Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases and cancers.[1][2] The precise molecular weight of this compound is a cornerstone of its scientific utility, governing everything from stoichiometric calculations in synthetic routes to the unambiguous identification in analytical protocols. This guide provides an in-depth examination of the molecular weight of this compound, detailing its theoretical basis, experimental verification through modern analytical techniques, and its practical implications in research and drug development.
Core Compound Identity and Significance
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure
The pyrrolo[2,3-d]pyrimidine ring system is classified as a "privileged scaffold" in medicinal chemistry. Its structural analogy to adenine enables it to function as an effective hinge-binding motif for the ATP-binding sites of numerous protein kinases.[2] This characteristic has led to its successful incorporation into a variety of kinase inhibitors, including groundbreaking drugs like Tofacitinib and Ruxolitinib, which target the JAK-STAT signaling pathway.[1][2] The dysregulation of this pathway is a known factor in various inflammatory and myeloproliferative disorders, making compounds built upon this scaffold vital for modern pharmacology.[2] The 4-chloro substituent serves as a versatile chemical handle, enabling nucleophilic substitution reactions for the synthesis of diverse compound libraries.[3]
Chemical Structure and Identification
The specific subject of this guide, this compound, is a derivative of this core structure. Its identity is defined by the following parameters:
Caption: Chemical structure of this compound.
The Critical Role of Molecular Weight
The molecular weight (MW) is a fundamental physical property that is indispensable for quantitative chemical analysis and synthesis.
Theoretical Molecular Weight Calculation
The average molecular weight is calculated using the atomic weights of the constituent elements from the periodic table, accounting for their natural isotopic abundance.
-
Formula: C₇H₆ClN₃
-
Calculation:
Monoisotopic Mass vs. Average Molecular Weight
For high-precision analytical techniques like mass spectrometry, the monoisotopic mass is the more relevant value. It is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N).
-
Calculation:
-
Carbon (¹²C): 7 x 12.000000 u = 84.000000 u
-
Hydrogen (¹H): 6 x 1.007825 u = 6.04695 u
-
Chlorine (³⁵Cl): 1 x 34.968853 u = 34.968853 u
-
Nitrogen (¹⁴N): 3 x 14.003074 u = 42.009222 u
-
Total Monoisotopic Mass = 167.025025 u (Da) [5]
-
This distinction is crucial for interpreting high-resolution mass spectra, where instruments can resolve the isotopic distribution of the molecule.
Experimental Verification: A Self-Validating Workflow
Theoretical values require empirical validation. A robust analytical workflow provides a self-validating system, where data from orthogonal techniques converge to confirm both the structure and its corresponding molecular weight.
Caption: A self-validating workflow for compound identity and purity confirmation.
Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass of the compound and confirm its elemental formula.
Methodology:
-
Sample Preparation: Accurately weigh ~0.1 mg of the compound and dissolve it in 1 mL of HPLC-grade methanol to create a 0.1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Data Interpretation:
-
Look for the protonated molecular ion peak, [M+H]⁺, at m/z corresponding to the monoisotopic mass + mass of a proton (167.0250 + 1.0078 = 168.0328).
-
Crucially, observe the isotopic pattern characteristic of a monochlorinated compound: a pair of peaks ([M+H]⁺ and [M+2+H]⁺) separated by ~2 m/z units with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Expertise & Causality: ESI is chosen as the ionization method because it is a "soft" technique that minimizes fragmentation, ensuring the molecular ion is readily observed. The addition of formic acid promotes protonation, enhancing the signal in positive ion mode. High-resolution instrumentation is essential to differentiate the target mass from potential isobaric interferences with sub-parts-per-million (ppm) accuracy.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To validate the chemical structure, which implicitly confirms the molecular formula and thus the molecular weight.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Interpretation: The resulting spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, and coupling patterns for the methyl group, the two distinct pyrrole protons, and the aromatic carbons.
Trustworthiness: While NMR does not measure mass directly, it provides an orthogonal validation of the structure. If the NMR spectrum confirms the structure of this compound, it validates the elemental composition (C₇H₆ClN₃) from which the molecular weight is calculated.
Quantitative Data and Safety Profile
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [4][5] |
| Average Molecular Weight | 167.60 g/mol | [4] |
| Monoisotopic Mass | 167.025025 Da | [5] |
| Appearance | Solid | [4] |
| CAS Number | 35808-68-5 | [5] |
Safety and Handling
As a chemical intermediate, proper handling is paramount. The compound is classified with significant hazards that demand stringent safety protocols.
-
Hazard Classification: Acutely toxic if swallowed (Category 3) and causes serious eye irritation.[4]
-
GHS Pictograms: GHS06 (Toxic)[4]
-
Signal Word: Danger[4]
-
Precautionary Measures:
-
Always handle in a well-ventilated chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6]
-
Avoid all personal contact, including inhalation and skin contact.[6]
-
In case of accidental exposure, follow the specific first-aid measures outlined in the Safety Data Sheet (SDS).
-
Store in a tightly sealed container in a cool, dry place.[3]
-
Conclusion
The molecular weight of this compound, 167.60 g/mol , is more than a mere physical constant. It is a foundational parameter that underpins its synthesis, characterization, and application in the complex workflow of drug discovery. For the researchers and scientists who utilize this potent scaffold, an authoritative understanding of its molecular weight—from theoretical calculation to rigorous experimental confirmation via techniques like HRMS and NMR—is an absolute prerequisite for scientific integrity and success. This guide has outlined the essential principles and protocols to ensure this critical data point is applied with the precision and confidence required for developing the next generation of targeted therapeutics.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 3. srinichem.com [srinichem.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H6ClN3 | CID 335407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Strategic Core: A Technical Guide to the Role of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Development
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, bearing a close structural resemblance to the adenine core of ATP. This intrinsic characteristic makes it an ideal framework for the design of ATP-competitive kinase inhibitors. This in-depth technical guide focuses on a key derivative, 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, elucidating its pivotal role not as a direct therapeutic agent, but as a versatile synthetic intermediate in the creation of potent and selective kinase inhibitors. We will dissect its "mechanism of action" from a chemical reactivity perspective, explore the biological mechanisms of the groundbreaking therapies derived from it, provide detailed experimental protocols, and present quantitative data on the inhibition of key oncogenic and inflammatory signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic discovery programs.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Cornerstone of Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has revolutionized the therapeutic landscape. The 7H-pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, has emerged as a cornerstone in this field.[1] Its ability to mimic the natural ligand of kinases, ATP, provides a powerful starting point for the design of competitive inhibitors.[1]
This guide focuses specifically on this compound. While not an active pharmaceutical ingredient (API) itself, its true significance lies in its role as a critical building block. The strategic placement of a chlorine atom at the 4-position of the pyrimidine ring imparts a chemical reactivity that is expertly exploited in the synthesis of a multitude of targeted therapies.
The "Mechanism of Action" of a Key Intermediate: A Tale of Chemical Reactivity
For a synthetic intermediate like this compound, the "mechanism of action" is defined by its chemical reactivity, which enables the construction of complex, biologically active molecules. The core of this reactivity lies in the electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing effect of the chlorine atom at the 4-position. This makes the C4 carbon highly susceptible to nucleophilic aromatic substitution (SNAr).
The primary "action" of this intermediate is to serve as an electrophilic scaffold, allowing for the facile introduction of various nucleophilic side chains. This is the key step in the synthesis of a diverse array of kinase inhibitors, where the appended moiety is designed to interact with specific residues in the kinase active site, thereby conferring potency and selectivity.
The presence of the 2-methyl group can also influence the electronic properties and steric environment of the scaffold, potentially impacting the reactivity and the conformational preferences of the final drug molecule. This subtle modification can be a critical factor in fine-tuning the selectivity and pharmacokinetic properties of the resulting inhibitor.
Biological Mechanism of Action: The Legacy of the Scaffold
The true biological impact of this compound is realized through the potent kinase inhibitors synthesized from it. These derivatives have been successfully developed to target a range of kinases implicated in disease, with the most prominent examples being the Janus kinases (JAKs).
Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[2] Dysregulation of this pathway is a key driver of autoimmune diseases such as rheumatoid arthritis and psoriasis.
The JAK-STAT Signaling Cascade:
-
Ligand Binding and Receptor Dimerization: Cytokines bind to their specific receptors, inducing receptor dimerization.
-
JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
Receptor Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors.
-
STAT Recruitment and Phosphorylation: These phosphotyrosine sites act as docking sites for STAT proteins, which are then phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses.[3]
Derivatives of the this compound scaffold, such as Tofacitinib (which is derived from the non-methylated core), act as ATP-competitive inhibitors of JAKs.[4] By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation and activation of JAKs, thereby blocking the entire downstream signaling cascade.
Caption: The JAK-STAT signaling pathway and its inhibition by pyrrolo[2,3-d]pyrimidine-based drugs.
Targeting Other Kinase Families
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold extends beyond JAK kinases. By modifying the substituents introduced via the reactive 4-chloro position, inhibitors targeting a range of other kinase families have been developed, including:
-
Receptor Tyrosine Kinases (RTKs): Derivatives have shown potent inhibition of RTKs such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and PDGFR (Platelet-Derived Growth Factor Receptor), which are critical drivers of tumor growth and angiogenesis.
-
p21-Activated Kinase 4 (PAK4): Certain 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PAK4, a kinase implicated in tumor progression.[5][6]
-
Monopolar Spindle Kinase 1 (Mps1): This kinase is a key component of the spindle assembly checkpoint, and its inhibition by pyrrolo[2,3-d]pyrimidine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[7]
Quantitative Data: Potency and Selectivity of Derived Inhibitors
The following table summarizes the inhibitory activity of representative kinase inhibitors derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold. While specific data for 2-methyl derivatives is less prevalent in publicly available literature, the data for closely related analogs demonstrates the potential of this chemical class.
| Compound ID | Target Kinase(s) | IC50 (nM) | Disease Area | Reference |
| Tofacitinib | JAK1, JAK2, JAK3 | 1.2, 20, 112 | Autoimmune Diseases | [8] |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | Myelofibrosis | [9] |
| Baricitinib | JAK1, JAK2 | 5.9, 5.7 | Rheumatoid Arthritis | [10] |
| Compound 12i | Mutant EGFR | 0.21 | NSCLC | [11] |
| Compound 5n | PAK4 | 2.7 | Cancer | [5] |
| Compound 12 | Mps1 | 29 | Breast Cancer | [7] |
Experimental Protocols
To provide a practical understanding of the application of this compound, we present a representative synthetic protocol for a generic JAK inhibitor and a standard in vitro kinase inhibition assay.
Synthesis of a Representative Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitor
This protocol outlines the key nucleophilic aromatic substitution step.
Caption: General synthetic workflow for the preparation of pyrrolo[2,3-d]pyrimidine-based inhibitors.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as n-butanol or isopropanol, add the desired nucleophilic amine (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired final product.
Disclaimer: This is a generalized protocol and may require optimization for specific substrates.
In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the inhibitory potency (IC50) of a synthesized compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture Preparation: In a microplate, add the kinase, substrate, and kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in drug discovery. Its value is not in its own biological activity, but in the vast therapeutic potential it unlocks as a versatile synthetic intermediate. The continued exploration of this and related scaffolds will undoubtedly lead to the development of next-generation kinase inhibitors with enhanced potency, selectivity, and improved safety profiles. As our understanding of the kinome and its role in disease deepens, the demand for such adaptable and powerful chemical building blocks will only continue to grow, solidifying the legacy of the pyrrolo[2,3-d]pyrimidine core in modern medicine.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. innospk.com [innospk.com]
- 5. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Tofacitinib [cjph.com.cn]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. sci-hub.box [sci-hub.box]
- 12. reactionbiology.com [reactionbiology.com]
The Strategic Core: A Technical Guide to the Biological Significance of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and Its Derivatives
Foreword: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 7-deazapurine core, and specifically its halogenated derivative 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, represents one such "privileged scaffold."[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms and a reactive chlorine atom provide an ideal starting point for the synthesis of potent and selective modulators of key biological pathways.[3] This guide delves into the profound biological activities stemming from this core, with a particular focus on its role as a foundational intermediate in the creation of targeted therapies, including the specific building block, 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. Our exploration is tailored for researchers, scientists, and drug development professionals, offering not just a review of the data, but an expert perspective on the causality behind its utility and the experimental frameworks used to validate its function.
The Molecular Blueprint: Structure, Reactivity, and Synthetic Versatility
The biological potential of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is intrinsically linked to its chemical architecture. The fused pyrrole and pyrimidine rings create a bioisostere of purine, allowing it to interact with biological targets that recognize purine-based structures, such as the ATP-binding pocket of kinases.[4]
The key to its synthetic utility lies in the chlorine atom at the 4-position. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of a wide array of functional groups, particularly amines.[3] This reactivity is the linchpin for creating vast libraries of derivatives for structure-activity relationship (SAR) studies.
The 2-methyl variant, this compound, introduces a methyl group that can influence the steric and electronic properties of the scaffold, potentially altering binding affinities and selectivity for specific enzyme targets. While detailed biological activity data for this specific compound is not extensively published, its value as a synthetic intermediate is clear.[5]
Fundamental Synthetic Pathway
The synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core is a multi-step process, with various patented and published routes.[6][7] A generalized, illustrative workflow highlights the key transformations.
Caption: Generalized synthetic route to the core scaffold.
The Epicenter of Activity: Kinase Inhibition
The most profound biological impact of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is its central role in the development of kinase inhibitors.[1][8] Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes, including growth, differentiation, and inflammation.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.
Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been instrumental in the creation of several blockbuster drugs, primarily targeting the Janus Kinase (JAK) family.[9][10]
Table 1: Prominent FDA-Approved Drugs Utilizing the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold
| Drug (Active Ingredient) | Target Kinase(s) | Therapeutic Applications | Key Intermediate |
| Tofacitinib | JAK1, JAK2, JAK3 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Baricitinib | JAK1, JAK2 | Rheumatoid Arthritis, Alopecia Areata | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Oclacitinib | JAK1 | Allergic Dermatitis (Veterinary) | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine |
This table is illustrative and based on publicly available information.[6][9][11]
Mechanism of Action: Targeting the JAK-STAT Pathway
The therapeutic efficacy of drugs like Tofacitinib and Ruxolitinib stems from their ability to inhibit the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors that drive immune and inflammatory responses.
Caption: Inhibition of the JAK-STAT pathway by a derivative.
The pyrrolo[2,3-d]pyrimidine core acts as a hinge-binding motif, occupying the ATP-binding site of the JAK enzyme. This competitive inhibition prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream signaling cascade that leads to the transcription of pro-inflammatory genes.[12]
Broader Kinase Inhibition Profile
Beyond the JAK family, derivatives of this scaffold have shown potent inhibitory activity against a range of other kinases implicated in cancer and other diseases. These include:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis.[2][13]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): A target for therapeutic intervention in Parkinson's disease.[14]
-
P21-Activated Kinase 4 (PAK4): Overexpressed in various cancers, making it an attractive therapeutic target.[4]
The versatility of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core allows for fine-tuning of selectivity through modifications at the 2, 4, and 7 positions, enabling the development of inhibitors with desired multi-targeted or highly selective profiles.[13][14]
Experimental Protocols: A Framework for Validation
The development of potent and selective kinase inhibitors from the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold necessitates a robust and self-validating experimental workflow. The following outlines a standard, high-level protocol for the synthesis and evaluation of a novel derivative.
Synthesis of a Novel N4-Substituted Derivative
This protocol describes a typical nucleophilic substitution reaction to generate a new analog for screening.
Objective: To synthesize a novel N4-aryl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.
Materials:
-
This compound (Starting Material)
-
Desired Arylamine (Nucleophile)
-
Solvent (e.g., Isopropanol, DMF)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (Optional, depending on reaction conditions)
-
Reaction Vessel, Magnetic Stirrer, Reflux Condenser
-
Purification Supplies (Silica Gel, Solvents for Chromatography)
-
Analytical Instruments (NMR, LC-MS)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent.
-
Addition of Reagents: Add the selected arylamine (1.1 eq) to the solution. If required, add DIPEA (1.5 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and stir for a predetermined time (e.g., 6-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired N4-substituted derivative.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Kinase Inhibition Assay
This protocol outlines a common method to determine the potency of a synthesized compound against a target kinase.
Objective: To determine the IC50 value of the novel derivative against a target kinase (e.g., JAK1).
Materials:
-
Synthesized Inhibitor Compound
-
Recombinant Human Kinase (e.g., JAK1)
-
Kinase Substrate (Peptide or Protein)
-
ATP (Adenosine Triphosphate)
-
Assay Buffer
-
Detection Reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate Reader
Workflow Diagram:
Caption: Standard workflow for an in vitro kinase assay.
Causality and Self-Validation:
-
Dose-Response Curve: The generation of a full dose-response curve is critical. A sigmoidal curve validates that the observed inhibition is specific to the compound's concentration and not an artifact.
-
Controls: The inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls is mandatory. The positive control validates the assay's sensitivity, while the negative control establishes the baseline for 100% kinase activity.
-
ATP Concentration: The IC50 value is dependent on the ATP concentration. For comparative studies, it is crucial to perform the assay at or near the Km value of ATP for the specific kinase.
Beyond Kinase Inhibition: Expanding Biological Horizons
While kinase inhibition is the most prominent activity, derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have demonstrated other promising biological effects, including:
-
Antiviral Activity: Some analogs have shown efficacy against viruses such as the vaccinia virus.[8][15]
-
Anticancer Properties: Beyond kinase inhibition, certain derivatives induce apoptosis (programmed cell death) in cancer cells through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2][12]
-
Anti-inflammatory Effects: The anti-inflammatory properties are largely a consequence of JAK inhibition, but other mechanisms may also contribute.[8]
Conclusion and Future Outlook
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility and inherent biological relevance have cemented its status as a cornerstone for the development of targeted therapies. From its foundational role in creating revolutionary treatments for autoimmune diseases to its ongoing exploration in oncology and neurodegenerative disorders, this versatile core continues to empower medicinal chemists to address unmet medical needs. The strategic modification of this scaffold, including through intermediates like this compound, will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srinichem.com [srinichem.com]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. innospk.com [innospk.com]
- 12. 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine|CAS 90057-08-2 [benchchem.com]
- 13. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
The Ascendancy of a Privileged Scaffold: A Technical Guide to 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibition
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has cemented its status as a "privileged scaffold" in modern medicinal chemistry. Its intrinsic ability to mimic the purine core of ATP allows it to effectively target the hinge region of a vast array of protein kinases, making it a cornerstone in the development of targeted therapies. This technical guide provides an in-depth exploration of a key derivative, 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, a versatile building block for a new generation of kinase inhibitors. We will dissect its synthesis, explore its nuanced molecular interactions within the kinase active site, and provide a comprehensive analysis of its structure-activity relationship (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Introduction: The Strategic Advantage of the 7-Deazapurine Core
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in drug discovery, particularly in oncology and immunology. The development of small molecule inhibitors that compete with ATP for the kinase active site has revolutionized treatment paradigms for numerous diseases. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a particularly successful pharmacophore in this domain.[1][2] Its structural similarity to adenine facilitates crucial hydrogen bonding interactions with the kinase hinge region, a key anchoring point for ATP.[1]
The replacement of the N7 nitrogen of adenine with a carbon atom to form the 7-deazapurine core offers several advantages:
-
Altered Electronics: The carbon atom at position 7 modifies the electron distribution of the ring system, influencing binding affinities and physicochemical properties.
-
Vector for Substitution: The C7 position provides an additional vector for chemical modification, allowing for the exploration of new chemical space to enhance potency and selectivity.
-
Metabolic Stability: The C-H bond at position 7 is generally more metabolically stable than the N-H bond in purines.
The this compound variant is a highly valuable intermediate. The chlorine atom at the C4 position serves as a versatile synthetic handle, readily displaced by nucleophiles in reactions such as Buchwald-Hartwig amination or utilized in palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[3][4][5] The methyl group at the C2 position provides an additional point of interaction within the ATP binding pocket, which can be exploited to fine-tune inhibitor selectivity and potency.
Synthesis of the Core Scaffold
Synthesis of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
The formation of the fused ring system can be achieved through the cyclization of a suitably substituted pyrrole precursor. A common strategy involves the reaction of a 2-amino-3-cyanopyrrole with a reagent that provides the remaining atoms for the pyrimidine ring.
Caption: General synthesis pathway for the hydroxy precursor.
Experimental Protocol (Representative): Synthesis of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
This protocol is a generalized representation based on common cyclization methods for forming pyrimidine rings from 2-amino-3-cyanopyrroles.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the starting 2-amino-3-cyanopyrrole derivative in a suitable high-boiling solvent such as acetic acid or formamide.
-
Reagent Addition: Add an excess of ethyl acetate, which serves as the source for the 2-methyl and 4-oxo functionalities of the pyrimidine ring.
-
Reaction: Heat the mixture to reflux (typically 120-180 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum to yield the desired 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination of the Hydroxy Precursor
The conversion of the 4-hydroxy group to a chloro group is a critical step, rendering the C4 position highly reactive for subsequent diversification. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 4. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-d]pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: A Detailed Experimental Protocol for the Synthesis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine
Abstract
This technical guide provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic intermediate in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists. The protocol is presented in two main stages: the synthesis of the crucial precursor, 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (also known as 2-methyl-7-deazaguanine), followed by its chlorination. The narrative emphasizes the rationale behind key experimental choices, potential challenges, and safety considerations, ensuring a robust and reproducible procedure.
Introduction and Significance
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged structure in medicinal chemistry.[1] Its derivatives are central to the mechanism of action of numerous kinase inhibitors by mimicking the adenine core of ATP. The target molecule, this compound, provides a versatile platform for further functionalization, primarily via nucleophilic aromatic substitution (SNAr) at the C4 position. The methyl group at the C2 position can modulate the electronic properties and steric profile of the molecule, potentially influencing kinase selectivity and metabolic stability. This guide details a reliable synthetic route to access this important building block.
Overall Synthetic Strategy
The synthesis is designed as a two-stage process. The first stage involves the construction of the pyrrolo[2,3-d]pyrimidine core to yield the key intermediate, 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The second stage is the conversion of the hydroxyl group at the C4 position to a reactive chloride using a standard chlorinating agent.
Caption: Overall workflow for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Amino-2-methylpyrimidin-4-ol | Reagent Grade, ≥98% | Sigma-Aldrich | Starting material for precursor synthesis. |
| Chloroacetaldehyde | 50% w/w solution in H₂O | Sigma-Aldrich | Highly reactive and toxic. Handle in a fume hood. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific | Used as a base in the cyclization step. |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | VWR | Used for pH adjustment. |
| Phosphorus Oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich | Corrosive and water-reactive. Handle with care. |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | Solvent for chlorination. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% (Hünig's base) | Sigma-Aldrich | Non-nucleophilic base for the chlorination reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Extraction solvent. |
| Saturated Sodium Bicarbonate Sol. | - | Lab Prepared | For neutralization and work-up. |
| Brine (Saturated NaCl Sol.) | - | Lab Prepared | For washing organic layers. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying agent. |
| Celite® (Diatomaceous Earth) | - | Sigma-Aldrich | Filtration aid. |
Experimental Protocols
Stage 1: Synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
This stage involves the construction of the pyrrole ring onto a pre-existing pyrimidine core. The reaction is an acid-catalyzed condensation between 6-amino-2-methylpyrimidin-4-ol and chloroacetaldehyde.
Causality and Mechanistic Insight: The synthesis proceeds via an initial reaction between the exocyclic amino group of the pyrimidine and the aldehyde of chloroacetaldehyde to form a Schiff base (iminium ion under acidic conditions). The adjacent endocyclic nitrogen then acts as a nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SNAr-type reaction to form the five-membered pyrrole ring. Subsequent dehydration yields the aromatic pyrrolo[2,3-d]pyrimidine system. Using an aqueous solution and a mild base like sodium bicarbonate helps to control the reactivity of the chloroacetaldehyde and neutralize the HCl formed during the reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 6-amino-2-methylpyrimidin-4-ol (10.0 g, 79.9 mmol) and deionized water (120 mL).
-
Addition of Base: To the stirred suspension, add sodium bicarbonate (8.05 g, 95.9 mmol).
-
Heating: Heat the mixture to 55-65 °C. The solids should partially dissolve.
-
Addition of Chloroacetaldehyde: Prepare a solution of chloroacetaldehyde (12.5 g of 50% aqueous solution, ~79.9 mmol) diluted with 20 mL of deionized water in the dropping funnel. Add this solution dropwise to the heated reaction mixture over 30-45 minutes. Maintain the internal temperature between 60-70 °C during the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 65-70 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature using an ice bath.
-
Adjust the pH of the mixture to 5-6 by the slow, portion-wise addition of concentrated hydrochloric acid.
-
A precipitate will form. Stir the slurry at room temperature for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL).
-
Dry the solid product in a vacuum oven at 60-70 °C to a constant weight.
-
-
Expected Outcome: The procedure should yield 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol as an off-white to pale yellow solid. The typical yield is in the range of 60-75%.
Stage 2: Chlorination to this compound
This stage converts the relatively unreactive 4-hydroxyl group into a highly reactive 4-chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Causality and Mechanistic Insight: Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent. The reaction of a hydroxypyrimidine (which exists in tautomeric equilibrium with the pyrimidinone form) with POCl₃ is a classic method for this transformation.[2] The mechanism involves the activation of the carbonyl oxygen by POCl₃ to form a chlorophosphate intermediate. This activation makes the C4 position highly electrophilic. A chloride ion (from POCl₃) then attacks the C4 position, leading to the elimination of a dichlorophosphate species and formation of the chloro-pyrimidine product. The addition of a non-nucleophilic tertiary amine base like N,N-diisopropylethylamine (DIPEA) is crucial.[1] It serves to neutralize the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.
Step-by-Step Protocol:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a calcium chloride drying tube), and a dropping funnel under a nitrogen atmosphere, add 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (5.0 g, 33.1 mmol).
-
Addition of Solvent and Reagent: Add anhydrous toluene (75 mL), followed by the slow addition of phosphorus oxychloride (POCl₃, 9.2 mL, 99.3 mmol, 3.0 equivalents). Stir the suspension at room temperature.
-
Addition of Base: Cool the reaction mixture to 0-5 °C using an ice-salt bath. Slowly add N,N-diisopropylethylamine (DIPEA, 8.6 mL, 49.6 mmol, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition of DIPEA is complete, remove the ice bath and warm the reaction mixture to 50-60 °C. Stir at this temperature for 4-6 hours, or until TLC analysis (Ethyl Acetate:Hexanes 1:1) indicates complete consumption of the starting material.
-
Work-up and Isolation:
-
Critical Step - Quenching: Cool the reaction mixture to room temperature. In a separate large beaker (1 L), prepare a vigorously stirred mixture of crushed ice (200 g) and ethyl acetate (100 mL). Very slowly and carefully, pour the reaction mixture onto the ice/ethyl acetate slurry. This quenching process is highly exothermic and releases HCl gas; perform this in a well-ventilated fume hood.
-
Continue stirring until all the ice has melted.
-
Carefully neutralize the biphasic mixture to a pH of 7-8 by the slow, portion-wise addition of solid sodium bicarbonate or by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter through a pad of Celite®, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product.
-
Expected Outcome: this compound is typically obtained as a light brown to brown crystalline powder.[3] The expected yield after purification is 70-85%.
Safety and Handling
-
Chloroacetaldehyde: Is toxic and a lachrymator. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water. The quenching step must be performed with extreme caution, slowly adding the reaction mixture to ice. Ensure adequate ventilation to handle the HCl fumes produced.
-
All reactions should be conducted in a fume hood. Standard laboratory safety procedures should be followed at all times.
References
**Application Note & Protocol: Suzuki-Miyaura Coupling for the C4-Arylation of
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine**
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structure is found in a multitude of biologically active molecules, most notably as a cornerstone in the development of potent kinase inhibitors for oncology and immunology. The nitrogen atom at position 7 in purines is replaced by a carbon, which alters the molecule's hydrogen bonding capacity and metabolic profile, often leading to improved pharmacological properties.
Functionalization of this core is critical for modulating target specificity and potency. The C4 position, in particular, is a key vector for introducing diversity and building structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, enabling the efficient arylation or heteroarylation at this position.[1][2] This application note provides a detailed guide to the principles, practical execution, and optimization of the Suzuki coupling with this compound, a common and crucial intermediate in drug discovery programs.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[2][3] The generally accepted mechanism proceeds through a catalytic cycle involving three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine (C-Cl) bond of the 4-chloro-pyrrolopyrimidine. This is often the rate-limiting step, especially for less reactive aryl chlorides.[3][4]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic moiety to the Pd(II) center, displacing the halide.[3][5]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][3]
Key Components & Strategic Experimental Choices
The success of coupling with an electron-deficient heteroaryl chloride like this compound hinges on the careful selection of each reaction component.
-
The Substrate: this compound is an electron-deficient heterocycle. While the C-Cl bond is activated by the pyrimidine ring, it is generally less reactive than corresponding bromides or iodides.[4] This necessitates the use of highly active catalyst systems.
-
The Catalyst System:
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalyst complexes.
-
Ligand: This is the most critical choice. The low reactivity of heteroaryl chlorides requires the use of electron-rich, bulky phosphine ligands.[4][6] These ligands promote the challenging oxidative addition step and stabilize the active Pd(0) species.[4] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like PPh₃ for this substrate class.[7][8]
-
-
The Base: The base activates the boronic acid for transmetalation.[5] The choice of base can significantly impact yield.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate is more soluble and basic, often providing better results for challenging couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling heteroaryl chlorides.[9]
-
-
The Solvent: The solvent must solubilize both the organic substrate and the inorganic base to facilitate the reaction.
-
Aqueous Mixtures: A mixture of an organic solvent like 1,4-dioxane, DME, or toluene with water is standard.[9][10] Water helps dissolve the base and facilitates the formation of the active boronate species.
-
Anhydrous Conditions: In some cases, particularly with sensitive substrates, anhydrous conditions using a soluble organic base may be required.[11]
-
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.[1][10]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) via syringe. The final reaction concentration should typically be between 0.1 and 0.5 M.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1] Microwave irradiation can often shorten reaction times significantly.[10][12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer. Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Optimization and Troubleshooting
Achieving high yields in Suzuki couplings often requires optimization.[13][14] The following table and workflow provide guidance for systematically improving reaction outcomes.
Table 1: Representative Conditions for Suzuki Coupling
| Boronic Acid Type | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Typical Time |
| Phenyl | Pd(OAc)₂ (2-5%) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4-12 h |
| Electron-rich Aryl | Pd₂(dba)₃ (2%) | XPhos | K₂CO₃ | Toluene/H₂O | 110 | 6-18 h |
| Electron-poor Aryl | XPhos Pd G3 (3%) | (integral) | Cs₂CO₃ | DME/H₂O | 90 | 2-8 h |
| Heteroaryl (e.g., Pyridyl) | PdCl₂(dppf) (5%) | dppf | K₂CO₃ | DMF/H₂O | 100 | 12-24 h |
Note: This table is a general guide. Optimal conditions must be determined empirically.
Common Troubleshooting Scenarios:
-
No Reaction: The primary suspect is an inactive catalyst. Ensure rigorous exclusion of oxygen via proper degassing techniques. Verify the quality of the palladium precursor and ligand.
-
Low Conversion: This may indicate insufficient reactivity. Consider switching to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos), a stronger base (e.g., from K₂CO₃ to K₃PO₄), or a higher reaction temperature.
-
Protodeboronation: If a side-product corresponding to the loss of the boronic acid group is observed, the base may be too strong or there may be excess water. Try a milder base or slightly drier solvent conditions.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Improve inert gas purging.
-
Dehalogenation of Starting Material: The starting chloro-pyrimidine is converted to the corresponding H-analogue. This can be mediated by the catalyst/base system. Screening different bases or ligands may mitigate this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Strategic Importance of 4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidines
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere, is a privileged pharmacophore in modern drug discovery. Its structural resemblance to endogenous purines allows it to modulate the activity of a wide array of biological targets, most notably protein kinases. The substitution pattern on this heterocyclic core is critical for achieving potency and selectivity. The introduction of an amino group at the C4 position is a key transformation, often leading to potent inhibitors of various kinases. For instance, derivatives of this scaffold have been explored as inhibitors of Protein Kinase B (Akt), which is a crucial node in signaling pathways that regulate cell growth and survival.[1]
The Buchwald-Hartwig amination stands as a paramount transformation in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[2] This palladium-catalyzed cross-coupling reaction offers a versatile and efficient method for the synthesis of arylamines from aryl halides, overcoming the limitations of traditional methods which often require harsh reaction conditions and exhibit limited substrate scope.[2] This application note provides a detailed guide for the successful Buchwald-Hartwig amination of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate in the synthesis of diverse libraries of bioactive compounds.
Mechanism and Key Principles of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps centered around a palladium catalyst.[2][3] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting the reaction.
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: A low-valent Palladium(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition to the aryl chloride (in this case, this compound). This step forms a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired 4-amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative is released from the palladium center. This step regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue.[2]
A potential side reaction is β-hydride elimination, which can occur from the palladium-amido intermediate, leading to hydrodehalogenation of the starting material and the formation of an imine.[2] The choice of a bulky phosphine ligand can help to suppress this undesired pathway.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Materials and Methods
Reagents:
-
This compound (Starting Material)
-
Amine (Primary or Secondary)
-
Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (Ligand)
-
Cesium Carbonate (Cs₂CO₃) (Base)
-
Anhydrous 1,4-Dioxane (Solvent)
-
Anhydrous Toluene (Solvent, alternative)
-
Nitrogen or Argon gas (Inert atmosphere)
-
Ethyl acetate, Hexanes (for chromatography)
-
Brine, Anhydrous Sodium Sulfate
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas manifold (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization may be required for specific amines.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), Palladium(II) Acetate (0.02-0.05 equiv.), BINAP (0.03-0.075 equiv.), and Cesium Carbonate (2.0-3.0 equiv.).
-
Rationale: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Cesium carbonate is a moderately strong base that is often effective in these couplings and is generally more soluble than other inorganic bases.[4] The excess of the amine and base is used to drive the reaction to completion.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane to the reaction vessel via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting pyrimidine.
-
Rationale: Anhydrous solvents are essential to prevent quenching of the catalyst and other reactive intermediates. 1,4-Dioxane is a common solvent for Buchwald-Hartwig reactions due to its ability to dissolve a wide range of substrates and reagents.
-
-
Reaction Execution: Seal the reaction vessel and heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
Optimization and Parameter Selection
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction parameters. The following table provides a guide for optimization:
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and relatively inexpensive precursor that is reduced in situ to the active Pd(0) species. |
| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | The choice of ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands are generally preferred. For secondary amines, RuPhos is often a good choice, while BrettPhos can show good selectivity for primary amines.[3] |
| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu, LHMDS | The base strength should be sufficient to deprotonate the amine without causing decomposition of the starting materials or product. For base-sensitive functional groups, weaker bases like K₃PO₄ may be preferable.[3] |
| Solvent | 1,4-Dioxane, Toluene, THF, t-BuOH | The solvent should be anhydrous and capable of dissolving all reaction components. Toluene is a common alternative to dioxane. |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive aryl chlorides. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use a fresh bottle of catalyst and ligand. |
| Insufficiently strong base | Switch to a stronger base such as NaOt-Bu or LHMDS, if compatible with the substrates. | |
| Sterically hindered amine | A more electron-rich and bulky ligand (e.g., XPhos) may be required. Increase the reaction temperature and time. | |
| Hydrodehalogenation | β-Hydride elimination | Use a bulkier phosphine ligand to sterically disfavor this side reaction. |
| Formation of Byproducts | Reaction with other functional groups | If the amine contains other nucleophilic sites (e.g., a phenol), consider protecting that group. |
| Difficulty in Purification | Similar polarity of starting material and product | Optimize the eluent system for column chromatography. Consider derivatization of the product to alter its polarity for easier separation. |
Characterization
The identity and purity of the synthesized 4-amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives should be confirmed by standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. The disappearance of the C4-chloro signal and the appearance of new signals corresponding to the introduced amino group are key indicators of a successful reaction. For example, in the ¹H NMR of N-substituted 4-aminopyrrolo[2,3-d]pyrimidines, characteristic signals for the pyrrole protons (H-5 and H-6) and the pyrimidine proton (H-2) are typically observed.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the product and assess its purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.[5][6]
References
- 1. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Derivatization of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine at C4 position
An Application Guide to the Strategic Derivatization of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine at the C4 Position
Introduction: The 7-Deazapurine Scaffold in Modern Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine often referred to as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique heterocyclic structure is a cornerstone in the design of numerous biologically active molecules, particularly kinase inhibitors used in oncology and for treating inflammatory diseases.[3][4] Compounds built upon this framework, such as the Janus kinase (JAK) inhibitor Tofacitinib, leverage the scaffold's ability to form critical hydrogen bonds within the ATP-binding pocket of kinases.[5][6]
The starting material, this compound, is a highly valuable intermediate for chemical synthesis. The chlorine atom at the C4 position is not just a simple substituent; it is an activated leaving group, primed for displacement. This reactivity is conferred by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, which enhances the electrophilicity of the C4 carbon.[7] This inherent reactivity makes the C4 position the primary site for introducing molecular diversity, allowing chemists to systematically modify the scaffold to fine-tune pharmacological properties like potency, selectivity, and pharmacokinetic profiles.[4]
This guide provides a detailed exploration of the principal synthetic strategies for derivatizing the C4 position, supported by field-proven protocols and mechanistic insights for researchers in drug discovery and development.
Core Synthetic Strategies: A Mechanistic Overview
The derivatization of the this compound core predominantly relies on two powerful and versatile reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice between these strategies is dictated by the nature of the desired C-C, C-N, C-O, or C-S bond to be formed.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most direct method for replacing the C4-chloro group with heteroatom nucleophiles. The mechanism proceeds via a two-step addition-elimination sequence, involving the formation of a resonance-stabilized Meisenheimer intermediate.
C4-Amination: A Gateway to Kinase Inhibitors
The introduction of amine functionalities at the C4 position is a cornerstone of many kinase inhibitor syntheses.[8] The reaction is typically performed by heating the chloro-pyrimidine with the desired primary or secondary amine, often in the presence of a non-nucleophilic base to quench the HCl generated during the reaction.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to solubilize the reactants. However, alcohols like 2-propanol or even water can be effective, sometimes offering environmental and cost benefits.[9] Acid-catalyzed amination in water has been shown to proceed at a higher rate than in many organic solvents, though care must be taken to minimize competing hydrolysis of the starting material.[9][10]
-
Base: An excess of the reacting amine can serve as the base. Alternatively, a tertiary amine like N,N-diisopropylethylamine (DIPEA) or a carbonate base like K₂CO₃ can be used. The choice of base prevents the protonation of the nucleophilic amine, which would render it unreactive.
-
Temperature: Reactions are typically heated (80-120 °C) to overcome the activation energy for the formation of the Meisenheimer complex. Microwave irradiation can significantly shorten reaction times.[11]
Protocol 1: General Procedure for C4-Amination with an Aniline
This protocol describes a typical procedure for the reaction of this compound with a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
2-Propanol or N,N-Dimethylformamide (DMF) (to achieve ~0.1 M concentration)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and the chosen solvent.
-
Add the substituted aniline (1.2-1.5 eq) followed by DIPEA (2.0 eq).
-
Place the flask under an inert atmosphere and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration and washed with a cold solvent (e.g., diethyl ether or cold 2-propanol) to remove impurities.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions
To form robust carbon-carbon bonds at the C4 position, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable.[12] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, which are crucial for modulating the pharmacological activity of drug candidates.[13]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is critical. For heteroaromatic chlorides, catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[14] Classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can also be successful.[15]
-
Base: An inorganic base is required to facilitate the crucial transmetalation step of the catalytic cycle. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[14]
-
Solvent: The reaction is typically run in a two-phase system, requiring an organic solvent to dissolve the reactants and an aqueous phase for the inorganic base. A common and effective system is 1,4-dioxane and water.[15] All solvents must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2-2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, additional catalyst may be required.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[16]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 4-aryl derivative.
-
Confirm the structure and purity of the final compound using appropriate analytical techniques (NMR, MS).
Data Summary: Representative C4-Derivatization Conditions
The following table summarizes typical reaction conditions for the derivatization of 4-chloropyrrolo[2,3-d]pyrimidines, which serve as a strong predictive model for the 2-methyl substituted analogue.
| Reaction Type | Reagent/Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SNAr (Amination) | Aniline Derivatives | HCl (cat.) | Water | 100 | 2-24 | 60-95 | [9] |
| SNAr (Amination) | Various Anilines | DIPEA | 2-Propanol | 80-100 | 4-16 | 65-88 | [17] |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~81 | [15] |
| Suzuki Coupling | Heteroarylboronic acids | Pd₂(dba)₃ / XPhos / K₃PO₄ | Dioxane/H₂O | 90-110 | 6-18 | 70-90 | [14] |
Conclusion
The this compound scaffold is a versatile and powerful building block in modern medicinal chemistry. The strategic derivatization of its C4 position via robust methods like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling allows for the systematic exploration of chemical space. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to efficiently synthesize novel derivatives, paving the way for the discovery of next-generation therapeutics.
References
- 1. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 6. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 7. srinichem.com [srinichem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Deployment of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in Modern Medicinal Chemistry
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone of contemporary medicinal chemistry, recognized as a privileged structure for its ability to mimic the endogenous purine core of ATP.[1][2] This unique characteristic allows it to function as a "hinge-binding" motif, effectively targeting the ATP-binding sites of numerous protein kinases.[1][3] Among its derivatives, 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (C₇H₆ClN₃, MW: 167.60) has emerged as a particularly valuable and versatile building block.[4] Its strategic substitution with a reactive chlorine atom at the C4 position provides a reliable synthetic handle for introducing molecular diversity, making it an indispensable intermediate in the synthesis of targeted therapies for cancer, autoimmune disorders, and inflammatory diseases.[1][5][6][7] This guide provides an in-depth exploration of its properties, core synthetic transformations, and practical application in the design of kinase inhibitors, complete with detailed experimental protocols for researchers in drug discovery.
Core Characteristics and Chemical Reactivity
A thorough understanding of the physicochemical properties and electronic nature of this compound is fundamental to its effective use in synthesis.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | [4] |
| Molecular Formula | C₇H₆ClN₃ | [4] |
| Molecular Weight | 167.60 g/mol | [4] |
| Solubility | Soluble in DMSO, DMF, ethanol; sparingly soluble in water | [5][6] |
| Stability | Stable under normal storage conditions; sensitive to strong acids/bases | [6] |
Principles of Reactivity
The synthetic utility of this scaffold is primarily dictated by the electronic properties of the fused ring system. The pyrimidine ring is inherently electron-deficient, an effect that is significantly amplified by the electron-withdrawing chloro substituent at the C4 position.[6] This creates a highly electrophilic carbon center, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr) . This reaction is the most common and direct method for derivatization.
Additionally, the C4-chloro group provides a reactive site for modern palladium-catalyzed cross-coupling reactions , which have revolutionized C-C and C-N bond formation in drug discovery. The pyrrole nitrogen (N7) can also be functionalized, though it is less commonly modulated in kinase inhibitor design compared to the C4 position.[8]
Caption: Key reactive sites on the this compound scaffold.
Core Synthetic Protocols: A Practical Guide
The following protocols represent robust, field-proven methods for the functionalization of this compound. They are designed as self-validating systems, providing clear causality for each experimental choice.
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) with Amines
This is the workhorse reaction for installing amine side chains, which are critical for tuning potency, selectivity, and pharmacokinetic properties.
-
Causality & Rationale: The reaction capitalizes on the high electrophilicity of the C4 position. A base, typically a hindered tertiary amine like N,N-diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃, is required to scavenge the HCl generated during the reaction, driving it to completion. The choice of solvent is dictated by the reactivity of the amine nucleophile; polar aprotic solvents like DMF or NMP are common, while alcohols like n-butanol or isopropanol are also effective and can facilitate work-up.
-
Detailed Step-by-Step Methodology:
-
To a clean, dry reaction vessel, add this compound (1.0 eq).
-
Add the desired primary or secondary amine (1.1–1.5 eq).
-
Add the chosen solvent (e.g., n-butanol or DMF, approx. 0.1 M concentration).
-
Add the base (e.g., DIPEA, 2.0–3.0 eq).
-
Seal the vessel and heat the reaction mixture to 80–120 °C.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Upon completion, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether or ethanol), and dried under vacuum.
-
Alternatively, concentrate the reaction mixture under reduced pressure, dilute the residue with ethyl acetate or dichloromethane, wash sequentially with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired C4-amino substituted product.
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol enables the formation of a C-C bond at the C4 position, typically for introducing aryl or heteroaryl moieties that can access additional binding pockets within a target protein.
-
Causality & Rationale: The Suzuki reaction proceeds via a well-defined catalytic cycle involving a palladium(0) species.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[9] The choice of palladium source (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), and solvent system (e.g., dioxane/water) is critical for efficient turnover.[9][10] Microwave irradiation can dramatically shorten reaction times.[10]
-
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
-
Detailed Step-by-Step Methodology:
-
In a microwave vial or Schlenk flask, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid or pinacol ester (1.2–1.5 eq), and the base (e.g., K₂CO₃, 2.0–3.0 eq).
-
Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05–0.10 eq).
-
Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).
-
Place the mixture in a preheated oil bath at 90–110 °C or heat in a microwave reactor (e.g., 120 °C for 15–60 minutes).
-
Self-Validation: Monitor for the disappearance of the starting material by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the C4-aryl substituted product.
-
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction serves as a complementary method to SₙAr, often providing superior results for less nucleophilic amines (like anilines or heteroaromatic amines) or sterically hindered substrates.[11][12]
-
Causality & Rationale: Unlike SₙAr, this reaction is not a direct nucleophilic attack on the scaffold. Instead, it follows a palladium-catalyzed cycle similar to the Suzuki coupling. The key to success lies in the ligand choice. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential.[13] They promote the crucial, often difficult, reductive elimination step that forms the C-N bond and prevents catalyst decomposition.[13] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[11][14]
-
Detailed Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.05 eq), and the base (e.g., sodium tert-butoxide, 1.5 eq).
-
Seal the flask, then evacuate and backfill with argon or nitrogen (repeat 3x).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction by LC-MS. The formation of de-halogenated starting material can indicate catalyst issues or moisture.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through Celite®.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography to yield the C4-aminated product.
-
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²) - C(sp²) | C(sp²) - N |
| Nucleophile | Organoboron species | Primary/Secondary Amine |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Key Ligand | PPh₃, dppf | XPhos, SPhos, BINAP |
| Base | K₂CO₃, Cs₂CO₃ (often in H₂O) | NaOt-Bu, K₃PO₄ (anhydrous) |
| Key Insight | Forms biaryl systems | Highly effective for less reactive amines |
Application Case Study: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases is a critical node in cytokine signaling.[3] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a known driver of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis.[3][7] Consequently, JAK inhibitors have become a major therapeutic class.
Caption: Simplified schematic of the JAK-STAT signaling pathway and the site of action for JAK inhibitors.
The 7H-pyrrolo[2,3-d]pyrimidine core is central to many approved JAK inhibitors, such as Tofacitinib and Baricitinib.[1][15] The synthesis of these molecules relies heavily on the reactions described above, starting from a chlorinated pyrrolopyrimidine intermediate.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective JAK inhibitors is a testament to the power of iterative chemical synthesis guided by biological data.
-
The Hinge-Binding Core: The N1 and N7-H of the pyrrolo[2,3-d]pyrimidine core form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, anchoring the inhibitor.[16]
-
The C4-Substituent: This is the primary vector for achieving potency and selectivity. By using the SₙAr or coupling reactions described, chemists can install diverse side chains that project out of the adenine-binding region and into more variable sub-pockets of the kinase. The nature of this group determines the inhibitor's profile against different JAK isoforms (JAK1, JAK2, JAK3, TYK2).
-
The Pyrrole N7-Substituent: While often unsubstituted (N7-H), derivatization at this position can be used to fine-tune physicochemical properties such as solubility, permeability, and metabolic stability.[16]
Hypothetical SAR Table for a C4-Substituted Series:
| Compound ID | C4-Substituent (R) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity (JAK2/JAK1) |
| 1a | -NH₂ | 550 | 480 | 0.87 |
| 1b | -NH(Cyclopropyl) | 120 | 95 | 0.79 |
| 1c | -NH(Phenyl) | 85 | 450 | 5.3 |
| 1d | -(4-Fluorophenyl) | 40 | 15 | 0.38 |
| 1e | -(1H-Pyrazol-4-yl) | 5 | 8 | 1.6 |
This data is illustrative. It demonstrates how modifying the C4-substituent, introduced via the protocols in this guide, directly impacts biological activity and selectivity.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool that grants medicinal chemists access to a wealth of biologically relevant chemical space. Its predictable reactivity through SₙAr and its versatility in modern cross-coupling reactions provide a reliable and robust platform for scaffold elaboration. A mastery of the protocols detailed herein empowers researchers to systematically probe structure-activity relationships, ultimately accelerating the discovery and development of next-generation targeted therapies.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. srinichem.com [srinichem.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. innospk.com [innospk.com]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1][2][3] Its structural resemblance to adenine allows it to function as a highly effective hinge-binding motif in the ATP pocket of numerous protein kinases. This application note provides a comprehensive, experience-driven guide for the synthesis of diverse kinase inhibitor libraries starting from the versatile building block, 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. We will detail robust protocols for N7-protection, palladium-catalyzed C4-functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and final deprotection steps. The causality behind experimental choices, self-validating analytical checkpoints, and detailed step-by-step methodologies are provided to empower researchers in drug discovery and development.
Strategic Overview: The 7-Deazapurine Advantage
The pyrrolo[2,3-d]pyrimidine core is classified as a "privileged scaffold" because of its recurring appearance in FDA-approved drugs that target protein kinases, such as the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib. The key to its success lies in the N7-H of the pyrrole ring, which acts as a crucial hydrogen bond donor, and the pyrimidine N1, which acts as a hydrogen bond acceptor, together mimicking the hinge-binding interaction of ATP. The 4-chloro substituent serves as a versatile synthetic handle, allowing for the introduction of various functionalities through cross-coupling chemistry to achieve potency and selectivity.
Our synthetic strategy is a modular, three-stage process designed for maximum flexibility and reliability, enabling the creation of diverse compound libraries.
Caption: High-level overview of the synthetic workflow.
Critical Safety Considerations
Chemical synthesis requires stringent adherence to safety protocols. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives are classified as toxic solids.[4]
-
Hazard Identification: The starting material is toxic if swallowed, in contact with skin, or if inhaled.[4][5] It causes serious eye and skin irritation.[4][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves. All manipulations of solid materials and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.[4][6]
-
Handling: Avoid generating dust.[4] Do not eat, drink, or smoke in the laboratory.[5] Keep containers tightly sealed when not in use.
-
First Aid:
-
Disposal: Dispose of chemical waste in appropriately labeled containers according to institutional and local regulations.[7]
Stage 1: Protocol for N7-Nitrogen Protection
Expertise & Rationale: The pyrrole N7-H is acidic and can interfere with the basic conditions and catalytic cycles of subsequent cross-coupling reactions. Protecting this position is critical for achieving high yields and preventing the formation of N7-arylated or N7-aminated side products. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice. It is robust to the conditions of many cross-coupling reactions but can be removed under specific acidic conditions without cleaving other sensitive functional groups.
Detailed Protocol: N7-SEM Protection
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen, forming the sodium salt. The evolution of hydrogen gas will be observed.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Addition of Protecting Group: Cool the suspension back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the N7-SEM protected product as a pure solid or oil.
Stage 2: C4-Functionalization via Palladium Catalysis
With the N7-position secured, the C4-chloro group is now the primary site for reactivity. Palladium-catalyzed cross-coupling reactions are the methods of choice for installing new carbon-carbon (Suzuki) or carbon-nitrogen (Buchwald-Hartwig) bonds.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
Expertise & Rationale: The Suzuki-Miyaura coupling is a highly versatile and functional-group-tolerant method for creating biaryl structures, which are common in Type I and Type II kinase inhibitors.[8] The reaction couples the C4-position with an aryl or heteroaryl boronic acid (or boronic ester). The choice of catalyst, base, and solvent is crucial for success and depends on the electronic nature of the coupling partners.[9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Protocol: General Suzuki-Miyaura Coupling
-
Preparation: To a microwave vial or Schlenk flask, add the N7-SEM protected 4-chloro-2-methyl-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or PdCl₂(dppf)·CH₂Cl₂, 0.05 eq).
-
Solvent Addition: Add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Causality: The base is required for the transmetalation step of the catalytic cycle.[8] Water is often necessary to dissolve the inorganic base. Degassing the solvent removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture with vigorous stirring. Temperatures typically range from 80-110 °C. For microwave-assisted reactions, temperatures may be higher with shorter reaction times (15-30 min).[10] Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash, dry, and concentrate the combined organic layers as described previously. Purify the crude product by silica gel chromatography to obtain the C4-arylated pyrrolo[2,3-d]pyrimidine.
| Parameter | Common Reagents/Conditions | Rationale/Application Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a classic choice. Catalysts with specialized phosphine ligands (like dppf or SPhos) are often more robust and efficient, especially for challenging substrates.[11][12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is essential for the transmetalation step.[8] Cs₂CO₃ is often more effective for less reactive boronic acids. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | The solvent must be able to dissolve the organic components and facilitate the interaction with the aqueous base. Must be degassed. |
| Boron Reagent | Arylboronic Acids, Arylboronic Esters (Pinacol) | Boronic acids are most common. Pinacol esters offer greater stability and are useful for purification and slow-release coupling. |
B. Buchwald-Hartwig Amination: Forging C-N Bonds
Expertise & Rationale: The Buchwald-Hartwig amination is a powerful tool for installing primary or secondary amines at the C4 position.[13][14] This is a critical transformation, as an amino linkage at this position is a key feature of many potent kinase inhibitors, often forming a hydrogen bond with the "gatekeeper" residue in the ATP binding site. This reaction is highly sensitive to air and moisture, requiring strictly anhydrous conditions and an inert atmosphere.[13]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: General Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a strong flow of inert gas, add the N7-SEM protected 4-chloro-2-methyl-pyrrolo[2,3-d]pyrimidine (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), the phosphine ligand (e.g., XPhos or BINAP, 1.5-2.0x moles of Pd), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq) to a dry, oven-dried Schlenk flask.
-
Inert Atmosphere: Seal the flask and thoroughly purge with Argon or Nitrogen.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane). Then, add the amine coupling partner (1.1-1.3 eq).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench by adding water and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry, concentrate, and purify by silica gel chromatography.
| Parameter | Common Reagents/Conditions | Rationale/Application Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precatalysts that form the active Pd(0) species in situ.[16] |
| Ligand | XPhos, SPhos, RuPhos, BINAP | The choice of ligand is critical and substrate-dependent. Buchwald and Hartwig have developed generations of ligands for coupling various amine types.[13][17] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, sterically hindered bases are preferred. Sodium tert-butoxide is very common but moisture-sensitive. K₃PO₄ is a milder, easier-to-handle alternative for some systems. |
| Solvent | Toluene, 1,4-Dioxane | Must be strictly anhydrous and degassed to prevent catalyst deactivation. |
Stage 3: Protocol for N7-Deprotection
Expertise & Rationale: The final step in the synthesis is the removal of the N7-protecting group to reveal the N-H moiety, which is often essential for biological activity. The SEM group is reliably cleaved under acidic conditions. The challenge lies in ensuring complete removal without causing degradation of the desired product.[18][19]
Detailed Protocol: N7-SEM Deprotection
-
Preparation: Dissolve the purified, N7-SEM protected intermediate in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Acid Addition: Cool the solution to 0 °C. Add the acid reagent. Common choices include:
-
Method A: Trifluoroacetic acid (TFA), typically 4-5 equivalents or as a 10-20% solution in DCM.
-
Method B: A solution of hydrochloric acid (HCl) in an alcohol, such as 4M HCl in 1,4-dioxane.
-
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor carefully by LC-MS to avoid decomposition.
-
Causality: The acidic conditions protonate the ether oxygen of the SEM group, initiating a fragmentation cascade that releases the free N-H, ethylene, and trimethylsilanol.[19]
-
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralization & Purification: Re-dissolve the crude residue in an organic solvent and neutralize by washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Dry the organic layer, concentrate, and purify by either silica gel chromatography, preparative HPLC, or recrystallization to yield the final kinase inhibitor.
Final Product Characterization
Rigorous analytical chemistry is the cornerstone of trustworthy drug discovery. Each final compound must be fully characterized to confirm its identity, purity, and structure before it can be advanced to biological screening.
| Analytical Technique | Purpose & Information Gained |
| ¹H and ¹³C NMR | Confirms the chemical structure. Provides information on proton and carbon environments, confirming the success of coupling and deprotection steps.[1][20] |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass of the molecule, confirming the elemental composition and molecular formula with high precision.[1][20] |
| LC-MS | Used for reaction monitoring and initial purity assessment. Provides molecular weight information of components in a mixture.[21] |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the final compound, typically aiming for >95% for biological assays. |
Conclusion
The synthetic framework presented in this application note provides a robust and adaptable platform for the generation of novel kinase inhibitors based on the 4-substituted-2-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. By carefully selecting the protection strategy and employing powerful palladium-catalyzed cross-coupling reactions, researchers can efficiently access a wide chemical space. The detailed protocols and explanations of the underlying chemical principles are designed to enable scientists to troubleshoot and optimize these reactions for their specific targets, accelerating the discovery of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Analysis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This application note details a validated, high-performance liquid chromatography (HPLC) method for the accurate quantification and purity assessment of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This compound is a critical heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various targeted therapeutics.[1][2][3] The developed reverse-phase (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control in both research and manufacturing environments. The causality behind the selection of chromatographic parameters is discussed to provide a comprehensive understanding of the method's development and ensure its successful implementation.
Introduction and Scientific Rationale
This compound (MW: 167.60 g/mol [4]) belongs to the pyrrolopyrimidine class of compounds. This scaffold is a "privileged structure" in drug discovery, forming the core of numerous kinase inhibitors used in oncology and for treating inflammatory diseases.[5] Given its role as a pivotal precursor, ensuring the purity and quality of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).
The analytical challenge lies in developing a method that can not only quantify the main compound but also separate it from potential process-related impurities and degradation products. Reverse-phase HPLC is the technique of choice due to its versatility and high resolving power for molecules with moderate polarity and aromatic character.[6][7] This method utilizes a C18 stationary phase, which provides the necessary hydrophobic interactions to retain the analyte, while a carefully buffered mobile phase ensures symmetrical peak shape and reproducible retention times.
Chromatographic System and Reagents
Table 1: Instrumentation and Equipment
| Component | Specification |
| HPLC System | Quaternary Gradient Pump, Degasser, Autosampler, Thermostatted Column Compartment |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Data Acquisition | Chromatography Data System (CDS) Software |
| Analytical Balance | 4 or 5-decimal place readability |
| pH Meter | Calibrated with standard buffers |
| Filtration Assembly | 0.45 µm or 0.22 µm membrane filters for mobile phase and sample preparation |
Table 2: Chemicals and Consumables
| Item | Description |
| Analyte | This compound Reference Standard |
| Column | Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm (or equivalent) |
| Acetonitrile | HPLC Grade or higher |
| Methanol | HPLC Grade or higher |
| Water | HPLC or Milli-Q Grade |
| Formic Acid | ACS Grade or higher (~99%) |
| Ammonium Acetate | HPLC Grade or higher |
| Sample Vials | 2 mL amber glass vials with PTFE septa |
Detailed Experimental Protocol
Mobile Phase Preparation: The Foundation of Separation
The mobile phase composition is critical for achieving optimal separation. A buffered aqueous phase is necessary to control the ionization state of the pyrrolopyrimidine ring's nitrogen atoms, preventing peak tailing and ensuring consistent retention. Formic acid is chosen for its compatibility with mass spectrometry and its ability to provide a suitable pH for good peak shape.
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Measure 999 mL of HPLC-grade water into a 1 L flask.
-
Carefully add 1 mL of formic acid.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration through a 0.45 µm membrane.
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Use HPLC-grade acetonitrile directly.
-
Degas before use.
-
Solution Preparation: Ensuring Accuracy
A well-defined diluent prevents analyte precipitation and ensures compatibility with the mobile phase. A mixture of water and acetonitrile is chosen for this purpose.
-
Diluent Preparation: Mix water and acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Solution (approx. 50 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Stock Solution.
-
Perform a subsequent 1-in-10 dilution (e.g., 5.0 mL into 50 mL) using the diluent to achieve the final working concentration.
-
Optimized Chromatographic Conditions
The following conditions were optimized to provide a short run time while achieving excellent resolution and peak symmetry. The column temperature is elevated to 40 °C to reduce system backpressure and improve peak efficiency. A PDA detector is recommended to assess peak purity and identify potential co-eluting impurities.
Table 3: HPLC Method Parameters
| Parameter | Setting |
| Column | Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 7.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 |
Method Validation: A Self-Validating System
Method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.
-
Specificity: The method's specificity was confirmed by forced degradation studies. The sample was subjected to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. In all cases, the main peak was well-resolved from any degradation products, and the peak purity analysis (via PDA) confirmed no co-elution.
-
Linearity: A series of solutions were prepared from 5 µg/mL to 150 µg/mL. The calibration curve of peak area versus concentration demonstrated excellent linearity with a correlation coefficient (r²) > 0.999.
-
Accuracy: Accuracy was determined by spiking a known amount of analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration). The recovery at each level was within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Six replicate preparations of the sample showed a Relative Standard Deviation (RSD) of < 1.0%.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, yielding an RSD of < 2.0%.
-
-
Robustness: The method was found to be robust against small, deliberate changes in flow rate (±0.05 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
Table 4: Summary of Validation Data
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 5000 |
Visualized Workflows
Diagram 1: General HPLC Analysis Workflow
This diagram outlines the logical flow from initial preparation to final data analysis.
Caption: Workflow from preparation to reporting.
Diagram 2: Method Validation Logic
This diagram illustrates the relationship between key validation parameters that establish the method's trustworthiness.
Caption: Interdependence of validation parameters.
Conclusion
The RP-HPLC method presented in this application note is a reliable and efficient tool for the quality control of this compound. It meets all the criteria for a validated analytical method as per ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. The detailed protocol and the justification for the chosen parameters provide researchers and quality control analysts with the necessary information to implement this method successfully, ensuring the integrity of this crucial pharmaceutical intermediate.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine|CAS 90057-08-2 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. The aim is to address specific experimental challenges to improve yield, purity, and overall success in the synthesis of this critical pharmaceutical intermediate.
I. Overview of the Synthesis
The synthesis of this compound is a crucial step in the production of various kinase inhibitors. The most common and direct method involves the chlorination of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol using a chlorinating agent, typically phosphorus oxychloride (POCl₃). While seemingly straightforward, this reaction is often plagued by issues such as low yield, incomplete conversion, and product hydrolysis. This guide will systematically address these common pitfalls.
Synthetic Pathway Overview
Caption: General synthesis of this compound.
II. Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis.
Issue 1: Low to No Yield of the Desired 4-Chloro Product, with Starting Material Recovered After Workup.
Question: My TLC analysis of the reaction mixture shows complete consumption of the starting material, but after aqueous workup, I primarily isolate the starting 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. What is happening?
Answer: This is a frequent and frustrating issue that almost always points to the hydrolysis of the desired 4-chloro product back to the starting material during the aqueous workup. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is sensitive to moisture and unstable in the presence of strong acids and bases. The workup procedure, especially the quenching of excess POCl₃, is a critical step where this hydrolysis can occur.
Causality: The C4 position of the pyrrolo[2,3-d]pyrimidine ring system is highly electrophilic, making the chloro-substituent an excellent leaving group. During aqueous workup, water or hydroxide ions can readily attack this position, leading to the reformation of the more thermodynamically stable hydroxypyrimidine.
Recommended Solutions:
-
Removal of Excess POCl₃: Before quenching, it is highly recommended to remove the excess POCl₃ by distillation under reduced pressure.[1] This drastically reduces the exothermicity of the quench and minimizes the formation of acidic byproducts that can promote hydrolysis.
-
Careful Quenching: The reaction mixture should be cooled and then slowly and carefully added to crushed ice or an ice-water mixture.[1] This "reverse quench" helps to control the exothermic reaction.
-
Choice of Base for Neutralization: Use a weak base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization instead of strong bases like sodium hydroxide (NaOH).[1] Strong bases can significantly accelerate the hydrolysis of the product. The pH should be carefully adjusted to a neutral or slightly basic range (pH 7-8).
-
Temperature Control: Maintain a low temperature throughout the workup process to minimize the rate of hydrolysis.
Issue 2: Incomplete Reaction and Difficulty Driving the Reaction to Completion.
Question: My reaction seems to stall, and I'm left with a significant amount of unreacted starting material even after prolonged reaction times. How can I drive the reaction to completion?
Answer: Incomplete conversion can be attributed to several factors, including insufficient temperature, insufficient reagent, or deactivation of the chlorinating agent.
Causality: The chlorination reaction proceeds through the formation of a reactive intermediate. If the conditions are not optimal, the reaction may not have enough energy to overcome the activation barrier, or the chlorinating agent may be consumed by side reactions.
Recommended Solutions:
-
Increase Reaction Temperature: Gradually increasing the reaction temperature can help to drive the reaction to completion. However, be mindful of potential degradation at excessively high temperatures.
-
Addition of a Base/Catalyst: The addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA), pyridine, or triethylamine (TEA) can significantly accelerate the reaction.[1][2][3] These bases can act as catalysts and also neutralize the HCl generated during the reaction, which can otherwise protonate the starting material and hinder the reaction.
-
Use of a Co-solvent: While the reaction can be run neat in POCl₃, the use of a high-boiling inert solvent like toluene or sulfolane can sometimes improve reaction kinetics and prevent charring.[1]
Issue 3: Formation of Significant Impurities or Byproducts.
Question: I am observing multiple spots on my TLC plate, and the purity of my isolated product is low. What are the likely side products and how can I avoid them?
Answer: The formation of byproducts is often a result of the harsh reaction conditions required for chlorination.
Causality: At elevated temperatures, the starting material or the product can undergo decomposition or side reactions. The specific nature of these byproducts can vary, but they often include polymerized materials or products of ring-opening/rearrangement.
Recommended Solutions:
-
Optimize Reaction Time and Temperature: Carefully monitor the reaction by TLC and avoid unnecessarily long reaction times or excessive temperatures. The goal is to find the "sweet spot" where the starting material is consumed, but byproduct formation is minimized.
-
Ensure Anhydrous Conditions: Moisture can react with POCl₃ to form phosphoric acid, which can contribute to side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Effective Purification: If byproduct formation is unavoidable, effective purification is key. Recrystallization from a suitable solvent, such as toluene, is often an effective method for purifying the final product.[1] Column chromatography can also be employed, but care must be taken to avoid product decomposition on the silica gel.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The reported yields for this reaction can vary significantly depending on the specific conditions used. With optimized procedures, yields in the range of 80-90% have been reported.[2][4] However, without careful control of the reaction and workup, yields can be much lower.
Q2: Can I use other chlorinating agents besides POCl₃?
A2: While phosphorus oxychloride is the most commonly used and generally most effective reagent for this transformation, other chlorinating agents such as phosphorus pentachloride (PCl₅) or a mixture of POCl₃ and PCl₅ have also been reported.[1] The choice of chlorinating agent may necessitate re-optimization of the reaction conditions.
Q3: What is the role of a tertiary amine base in the reaction?
A3: A tertiary amine base, such as DIPEA or pyridine, can serve multiple purposes.[1] It can act as a catalyst to activate the hydroxyl group of the starting material, making it a better leaving group. Additionally, it neutralizes the hydrogen chloride (HCl) that is generated during the reaction, which can prevent the protonation of the starting material and drive the reaction towards the product.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material and the product. The disappearance of the starting material spot is a good indication that the reaction is complete. It is also advisable to run a co-spot of the starting material and the reaction mixture to confirm the identity of the spots.
Q5: What are the key safety precautions I should take when working with phosphorus oxychloride?
A5: Phosphorus oxychloride is a highly corrosive and reactive substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Ensure that all glassware is dry before use. When quenching the reaction, always add the reaction mixture slowly to ice, never the other way around.
IV. Experimental Protocols & Data
Protocol 1: Chlorination using POCl₃ with a Tertiary Amine Base
This protocol is based on a method reported to yield a high percentage of the desired product.[2][4]
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent).
-
Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C.
Reaction:
-
After the addition of DIPEA is complete, warm the reaction mixture to 50°C.
-
Stir the reaction at 50°C until the reaction is complete as monitored by TLC.
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene).
Data Presentation
| Chlorinating Agent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | None | Neat | 80-100 | 2-4 | Not specified | [1] |
| POCl₃ | N,N-Diisopropylethylamine | Toluene | 50 | Not specified | 84 | [2][4] |
| POCl₃ | Pyridine | Sulfolane | 70-75 | 0.5-1.5 | High (not quantified) | [1] |
| POCl₃/PCl₅ (3:1) | None | Neat | Reflux | 8-10 | Not specified | [1] |
V. References
-
Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Retrieved from --INVALID-LINK--
-
Justia Patents. (2019). Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 4. patents.justia.com [patents.justia.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Synthesis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthesis, ensuring higher yields and purity.
Troubleshooting Guide: Common Side Products and Experimental Issues
Issue 1: Incomplete Chlorination and Presence of Starting Material
Question: My reaction consistently shows the presence of the starting material, 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, even after extended reaction times. What could be the cause, and how can I resolve this?
Answer:
Incomplete chlorination is a frequent challenge, often stemming from several factors related to the reagents and reaction conditions.
Causality:
-
Insufficient Chlorinating Agent: The most common cause is an inadequate amount of the chlorinating agent, typically phosphorus oxychloride (POCl₃).
-
Moisture Contamination: POCl₃ is highly sensitive to moisture and will readily hydrolyze, reducing its effectiveness. The presence of water in the starting material, solvent, or reaction setup can significantly impede the reaction.
-
Suboptimal Temperature: The chlorination reaction requires sufficient thermal energy to proceed to completion. Temperatures that are too low can result in sluggish or incomplete conversion.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled or anhydrous grade solvents.
-
Ensure the starting material, 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, is thoroughly dried under vacuum.
-
-
Optimize Reagent Stoichiometry and Reaction Conditions:
-
Increase the molar excess of POCl₃. While some procedures use a smaller excess, a 3 to 5-fold molar excess is often more effective.
-
Gradually increase the reaction temperature. Refluxing in neat POCl₃ (boiling point ~105°C) or in a high-boiling solvent can drive the reaction to completion.[1]
-
-
Consider a Co-reagent:
-
The addition of phosphorus pentachloride (PCl₅) in catalytic or stoichiometric amounts can enhance the chlorination efficiency. PCl₅ can react with any generated phosphoric acid derivatives to regenerate POCl₃ in situ.[2]
-
Issue 2: Formation of a Hydrolyzed Byproduct, 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Question: During the aqueous workup of my reaction, I observe a significant amount of the starting material reforming. How can I prevent this hydrolysis of the desired 4-chloro product?
Answer:
The 4-chloro group of the product is susceptible to nucleophilic substitution, particularly hydrolysis back to the hydroxyl group, especially under neutral or basic aqueous conditions.
Causality:
-
Premature Quenching: Adding water or aqueous base to the hot reaction mixture can accelerate hydrolysis.
-
Inefficient Extraction: Prolonged contact with the aqueous phase during workup increases the likelihood of hydrolysis.
Troubleshooting Protocol:
-
Controlled Quenching:
-
Cool the reaction mixture to room temperature or below (0-5°C) before quenching.
-
Slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1] This ensures rapid cooling and immediate extraction of the product into the organic phase, minimizing its contact with water.
-
-
pH Adjustment:
-
Carefully neutralize the quenched mixture with a saturated aqueous solution of sodium bicarbonate or a dilute base, maintaining a low temperature. Avoid making the solution strongly basic.
-
-
Efficient Workup:
-
Perform extractions promptly.
-
Wash the combined organic layers with brine to remove residual water and dry thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent evaporation.
-
Issue 3: Observation of Dichlorinated Side Products
Question: My mass spectrometry analysis indicates the presence of a dichlorinated species. What is the likely source of this impurity, and how can it be minimized?
Answer:
The formation of dichlorinated byproducts can occur, although it is less common than hydrolysis.
Causality:
-
Harsh Reaction Conditions: Prolonged reaction times at high temperatures can sometimes lead to electrophilic chlorination on the pyrrole ring, in addition to the desired chlorination at the 4-position of the pyrimidine ring. The C5 and C6 positions of the pyrrole ring are susceptible to electrophilic attack.
Troubleshooting Protocol:
-
Reaction Monitoring:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stop the reaction as soon as the starting material is consumed to avoid over-chlorination.
-
-
Milder Reaction Conditions:
-
If dichlorination is a persistent issue, consider lowering the reaction temperature and using a minimal excess of the chlorinating agent.
-
The use of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like toluene can allow for lower reaction temperatures (e.g., 50°C) and potentially greater selectivity.[3][4][5]
-
-
Purification:
-
Dichlorinated byproducts can often be separated from the desired monochloro product by column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most prevalent and direct method is the chlorination of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol using a chlorinating agent like phosphorus oxychloride (POCl₃).[6] Alternative multi-step syntheses often involve building the pyrrolo[2,3-d]pyrimidine core from acyclic precursors.[7][8][9]
Q2: Can other chlorinating agents be used in place of POCl₃?
A2: While POCl₃ is the most commonly reported reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) could potentially be used. However, their reactivity and the potential for different side product profiles would need to be carefully evaluated for this specific substrate.
Q3: What is the role of adding a tertiary amine base like DIPEA or pyridine to the reaction?
A3: The addition of a tertiary amine base serves two main purposes. Firstly, it can act as a scavenger for the HCl generated during the reaction, which can be beneficial for acid-sensitive substrates. Secondly, it can facilitate the reaction at lower temperatures, potentially improving the selectivity and reducing the formation of degradation products.[10]
Q4: Are there any known N-alkylation side products?
A4: While less common during the chlorination step itself, N-alkylation can be a competing reaction in subsequent steps if the pyrrole nitrogen is not protected. The pyrrole nitrogen is nucleophilic and can react with electrophiles.[11][12] If alkylating agents are present, protection of the N7 position may be necessary.
Data Presentation
Table 1: Common Side Products and Their Identification
| Side Product | Molecular Weight ( g/mol ) | Common Analytical Signature (MS) | Probable Cause |
| 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | 149.15 | [M+H]⁺ = 150 | Incomplete reaction or hydrolysis |
| Dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | 201.04 | [M+H]⁺ = 202 (with characteristic chlorine isotope pattern) | Over-chlorination/harsh conditions |
| N-alkylated product | Varies with alkyl group | [M+R]⁺ (R=alkyl group) | Presence of alkylating agents |
Experimental Protocols
Protocol 1: Chlorination using POCl₃
This protocol is a standard method for the synthesis of this compound.
Reaction Setup:
-
To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.
Reaction:
-
Heat the reaction mixture to reflux (approximately 105°C) and stir.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Mandatory Visualization
Reaction Pathway and Side Product Formation
Caption: Main reaction pathway and formation of common side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 2. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 9. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
- 12. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Technical Support Center: Purification of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the purification of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when isolating this critical pharmaceutical intermediate from a reaction mixture. Achieving high purity is paramount, as this compound serves as a key building block in the synthesis of numerous kinase inhibitors.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to ensure you obtain a final product of the highest quality.
Introduction to the Compound and Purification Challenges
This compound is a heteroaromatic halide, typically appearing as an off-white to light-colored crystalline solid.[4] Its structure is sensitive to hydrolysis, particularly under strong acidic or basic conditions, which is a primary challenge during aqueous work-ups.[5] Common impurities often include unreacted starting material (e.g., 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol), residual chlorinating agents, and various side-products.
The choice of purification strategy—be it recrystallization, column chromatography, or a simple extraction—depends heavily on the impurity profile of the crude material. This guide will help you diagnose issues and select the most effective methodology.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a practical question-and-answer format.
Issue 1: Crude Product is a Discolored Solid with Low Purity
Question: After my initial work-up and solvent evaporation, I have an off-white or brownish solid. TLC analysis shows multiple spots, including what I believe is the starting material. What are the likely impurities and what is the best strategy to clean this up?
Answer: This is a very common scenario. The discoloration and multiple TLC spots point to a mixture of byproducts and unreacted reagents.
Causality and Impurity Profile:
-
Starting Material (2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol): The most common impurity is often the starting material, resulting from either an incomplete reaction or, more frequently, hydrolysis of the desired 4-chloro product during the aqueous work-up.[5] The 4-chloro group is a leaving group, and in the presence of water (especially at non-neutral pH), it can revert to the 4-hydroxy analog.
-
Degradation Products: Harsh reaction conditions, such as high temperatures for extended periods, can lead to the formation of tarry materials.[5]
-
Process Reagents: Residual acids from the hydrolysis of chlorinating agents like phosphorus oxychloride (POCl₃) or salts from base additions (e.g., DIPEA, pyridine) can contaminate the crude product.[5]
Recommended Purification Workflow:
The logical approach is to first remove water-soluble impurities and then address organic-soluble impurities through either recrystallization or chromatography.
Caption: Purification strategy decision workflow.
Step-by-Step Protocols:
Protocol 1: Neutralizing Aqueous Wash This step is crucial for removing acidic residues and water-soluble salts.
-
Dissolve or suspend the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral to slightly basic (pH 7-8). This neutralizes residual acids that can promote hydrolysis.
-
Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Recrystallization Recrystallization is highly effective if the impurities have different solubility profiles from the product.
-
Place the crude solid in a flask.
-
Add a minimal amount of a suitable hot solvent (see Table 1) to just dissolve the solid. Toluene is a commonly cited solvent for the parent compound.[1][5] An ethanol/water mixture can also be effective.[5]
-
If the solution is colored, you may add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration through celite to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Silica Gel Column Chromatography If recrystallization fails to provide the desired purity, chromatography is necessary.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system (see Table 1). A gradient of ethyl acetate in hexanes is a common starting point.[6]
-
Load the adsorbed material onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
| Purification Method | Recommended Solvents/Systems | Rationale & Notes |
| Recrystallization | Toluene, Ethanol/Water | Toluene is effective for many heterocyclic compounds.[1] An ethanol/water system allows for fine-tuning of polarity to precipitate the product while keeping impurities dissolved. |
| Column Chromatography | Ethyl Acetate/Hexanes, Dichloromethane/Methanol | A gradient elution, starting with low polarity (e.g., 10% EtOAc in hexanes) and gradually increasing, is typically effective for separating the less polar product from the more polar starting material.[6] |
Issue 2: Product Appears Oily or Fails to Crystallize
Question: After removing the solvent from my pure fractions, I'm left with a thick oil or waxy solid, not the crystalline powder I expected. How can I induce crystallization?
Answer: This issue usually stems from residual impurities or solvent that inhibit the formation of a crystal lattice.
Causality:
-
Residual Solvent: Even small amounts of a high-boiling solvent (like DMF or DMSO) can act as an "oily" impurity. Ensure removal under high vacuum, possibly with gentle heating.
-
Minor Impurities: Small amounts of structurally similar impurities can disrupt crystallization.
-
Product Nature: While typically a solid, highly purified compounds can sometimes form supersaturated oils or amorphous solids.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for non-crystalline product.
Detailed Procedure: Trituration
-
Add a small volume of a poor solvent in which your product is expected to be insoluble (e.g., hexanes, pentane, or diethyl ether) to the flask containing the oil.
-
Using a spatula or glass rod, scratch the inside of the flask below the solvent level. The micro-scratches on the glass can provide nucleation sites for crystal growth.
-
Stir or swirl the mixture vigorously. The goal is to wash away soluble impurities, leaving the pure product to precipitate as a solid.
-
If a solid forms, continue stirring for 10-20 minutes, then collect the solid by filtration, wash with a small amount of the cold trituration solvent, and dry.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the purity of my final product? A1: A combination of methods is recommended for a comprehensive assessment:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity assessment. A well-developed method can provide a purity value in area-%. For pharmaceutical intermediates, purities of >99.5% are often required.[3][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR is excellent for confirming the structure of the compound and identifying any organic impurities. The spectrum for the parent compound shows a characteristic pyrrole N-H proton as a broad singlet around 12.16 ppm and distinct doublets for the pyrrole ring protons.[8] Your 2-methyl analog should show a characteristic singlet for the methyl group.
-
Melting Point: A sharp melting point that matches literature values indicates high purity. The parent 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has a reported melting point in the range of 170-175 °C.[4] Impurities will typically broaden and depress the melting point range.
Q2: My yield is very low after the aqueous work-up. How can I prevent product loss due to hydrolysis? A2: This is a critical issue related to the compound's stability.[5] To minimize hydrolysis:
-
Remove Excess POCl₃: Before quenching, distill off excess POCl₃ under reduced pressure. This dramatically reduces the exotherm and acidity of the quench.[5]
-
Use a Reverse Quench: Slowly and carefully pour the cooled reaction mixture onto crushed ice or ice-water with vigorous stirring.[5] This keeps the temperature low and dilutes the acid quickly.
-
Control pH: During the work-up, immediately neutralize the aqueous layer to pH 7-8 using a base like sodium bicarbonate or potassium carbonate.[7] Avoid strongly acidic or basic conditions.
-
Minimize Contact Time: Perform the aqueous extraction steps as quickly as is reasonably possible.
Q3: What are the recommended storage conditions for the purified this compound? A3: The compound is sensitive to moisture.[4] It should be stored in a tightly sealed container in a desiccator or a dry box. For long-term storage, keeping it in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) is ideal to prevent degradation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. patents.justia.com [patents.justia.com]
- 4. srinichem.com [srinichem.com]
- 5. benchchem.com [benchchem.com]
- 6. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 7. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
Technical Support Center: Suzuki Coupling with 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical building block in their synthetic workflows. As a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents, successful C-C bond formation is paramount.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during this specific transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with this compound is showing very low to no conversion. What are the most likely causes?
This is the most common issue faced with this substrate. The primary culprit is the inherent low reactivity of the C4-Cl bond on the electron-deficient pyrrolo[2,3-d]pyrimidine core.[4] The strong bond dissociation energy makes the initial, and often rate-limiting, oxidative addition step of the catalytic cycle challenging.[4][5]
Systematic Troubleshooting Steps:
-
Evaluate the Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often insufficient for this transformation.[4] You need a more potent system designed for activating aryl chlorides.
-
Actionable Advice: Switch to a catalyst system known for high activity with heteroaryl chlorides. This includes palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][6][7] These ligands promote the formation of the active, monoligated Pd(0) species necessary to break the C-Cl bond.[4]
-
-
Assess the Reaction Conditions (Base & Temperature): An inappropriate base or insufficient temperature will stall the reaction.
-
Actionable Advice: Employ a strong, non-nucleophilic base to facilitate the crucial transmetalation step.[8] Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[4][9] Ensure the reaction temperature is adequate, typically in the range of 80-120 °C for challenging couplings.[4]
-
-
Confirm Reagent Purity and Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which causes irreversible oxidation to inactive palladium oxides.[10]
Q2: I'm observing significant formation of dechlorinated starting material (2-methyl-7H-pyrrolo[2,3-d]pyrimidine). What is causing this side reaction?
The formation of the dechlorinated product points towards a competitive hydrodehalogenation pathway. This can be promoted by several factors, including the choice of base, solvent, and the presence of hydride sources.
Potential Causes and Solutions:
-
Base-Induced Decomposition: Some strong bases, particularly in the presence of trace water or alcohol, can generate hydride species that lead to hydrodehalogenation.
-
Solvent as a Hydride Source: Certain solvents, like isopropanol, can act as hydride donors at elevated temperatures.
-
Catalyst-Mediated Pathway: In some cases, β-hydride elimination from palladium-alkoxide species (formed from the base) can generate a palladium-hydride complex which then reductively cleaves the C-Cl bond.
Actionable Advice:
-
Switch to a different base, such as finely ground potassium fluoride (KF), which is known to be effective while being milder.[11]
-
If using an alcohol-containing solvent system, switch to a purely aprotic solvent mixture like dioxane/water or toluene/water.[4]
Q3: My main side product is the homo-coupled boronic acid (biaryl). How can I minimize this?
Homo-coupling of the boronic acid is almost always a sign of oxygen contamination in your reaction.[6] Oxygen can participate in a catalytic cycle that leads to the dimerization of the boronic acid, consuming your nucleophile and reducing the yield of the desired product.
Actionable Advice:
-
Improve Degassing Technique: This cannot be overstated. Ensure your solvent is thoroughly deoxygenated immediately before use. If using a biphasic system, degas both the organic and aqueous phases.[10][12]
-
Maintain a Positive Inert Gas Pressure: Throughout the reaction, ensure a slight positive pressure of nitrogen or argon to prevent air from leaking into the vessel.
Q4: The nitrogen atoms on the pyrrolopyrimidine ring seem to be inhibiting my catalyst. How do I overcome this?
This is a well-documented issue with nitrogen-rich heterocycles.[9][13] The Lewis basic nitrogen atoms can coordinate to the palladium center, effectively sequestering the catalyst and preventing it from participating in the catalytic cycle.[13][14]
Actionable Advice:
-
Ligand Selection is Key: This is where bulky ligands are essential. The steric hindrance provided by ligands like XPhos or bulky NHCs physically blocks the nitrogen atoms of the substrate or product from coordinating to the palladium center, thus preventing catalyst deactivation.[6]
-
Consider a Lewis Acid Additive: In some challenging cases, the addition of a Lewis acid can "mask" the basic nitrogen centers, preventing their coordination to the palladium. However, this should be approached with caution as it can affect other components of the reaction.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle and a key deactivation pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.
Recommended Starting Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (solvent)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v). The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the starting halide.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.[15]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[15]
Data Summary Table: Recommended Conditions
| Parameter | Recommendation | Rationale & Citation |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective Pd(II) and Pd(0) precatalysts that form the active Pd(0) species in situ.[15] |
| Ligand | XPhos, SPhos, or other Buchwald-type biaryl phosphines | Electron-rich and sterically bulky ligands are essential for activating the C-Cl bond and preventing catalyst deactivation by N-coordination.[4][6] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that effectively promote the transmetalation step without causing significant side reactions.[8][9] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O (4:1 or 5:1) | Aprotic/aqueous mixtures provide good solubility for both organic and inorganic reagents and facilitate the reaction.[4] |
| Temperature | 80 - 120 °C | Elevated temperatures are required to overcome the high activation energy of the oxidative addition step for the aryl chloride.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | The active Pd(0) catalyst is highly sensitive to oxygen and will be deactivated if exposed to air.[10] |
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. srinichem.com [srinichem.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Buchwald-Hartwig amination of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. Authored from the perspective of a Senior Application Scientist, this guide synthesizes established principles of cross-coupling chemistry with practical, field-proven insights to address common challenges and streamline reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Buchwald-Hartwig amination on this compound?
A1: The primary challenges with this substrate stem from a combination of factors. Aryl chlorides are generally less reactive than bromides or iodides in the oxidative addition step of the catalytic cycle.[1][2] Additionally, the pyrrolo[2,3-d]pyrimidine core is an electron-rich heterocyclic system that can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] The N-H proton of the pyrrole ring can also interact with the base, potentially complicating the reaction stoichiometry and catalyst activity.
Q2: Which generation of Buchwald-Hartwig catalyst is most suitable for this substrate?
A2: For challenging substrates like heteroaryl chlorides, it is generally recommended to use later-generation catalysts. These often feature bulky, electron-rich phosphine ligands that promote the difficult oxidative addition of the aryl chloride and facilitate the reductive elimination step.[4][5] Ligands such as XPhos, RuPhos, and BrettPhos have shown broad utility for such transformations.[6][7] The choice of ligand can be critical and may require screening to identify the optimal one for your specific amine coupling partner.[8]
Q3: How critical is the choice of base for this reaction?
A3: The base is a critical parameter. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to facilitate the deprotonation of the amine and generate the active amido-palladium complex.[9][10] However, the pyrrolo[2,3-d]pyrimidine core may have limited stability towards very strong bases. In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, although they may necessitate higher reaction temperatures or longer reaction times.[6][9] The choice of base must also consider the functional group tolerance of your amine coupling partner.[6]
Q4: What are the recommended solvents for this reaction?
A4: Anhydrous and degassed solvents are essential for reproducible results.[1][9] Toluene is a common and often effective solvent for Buchwald-Hartwig reactions.[9][11] Other ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) can also be used.[6][10] The solubility of all reactants, particularly the base, should be considered when selecting a solvent.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the Buchwald-Hartwig amination of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Catalyst Deactivation: The electron-rich pyrrolopyrimidine substrate or impurities in the starting materials can poison the palladium catalyst.
-
Solution: Ensure all reagents and solvents are pure and anhydrous. Degassing the solvent thoroughly by sparging with an inert gas (e.g., argon or nitrogen) is crucial. Consider using a pre-catalyst, which can be more robust and lead to the clean formation of the active catalytic species.[1][10] Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.[10]
-
-
Inefficient Oxidative Addition: Aryl chlorides are notoriously sluggish in the oxidative addition step.
-
Solution: Employ bulky, electron-rich phosphine ligands like XPhos or RuPhos, which are known to facilitate the coupling of aryl chlorides.[8] Increasing the reaction temperature can also promote oxidative addition, but this must be balanced with the thermal stability of the reactants and products.[10]
-
-
Incorrect Base Selection: The chosen base may be too weak to deprotonate the amine effectively or too strong, leading to substrate decomposition.
-
Solution: If using a weaker base like Cs₂CO₃ or K₃PO₄, consider switching to a stronger base such as NaOtBu or LHMDS, provided your substrate is stable under these conditions. Conversely, if substrate decomposition is observed, screen weaker bases.[6] The physical form of the base can also matter; grinding inorganic bases before use can increase their surface area and reactivity.[10]
-
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
Possible Cause & Solution:
-
β-Hydride Elimination: A common side reaction is the hydrodehalogenation of the starting material, where the chlorine atom is replaced by a hydrogen. This can occur via β-hydride elimination from the palladium-amido complex.[4]
-
Solution: The choice of ligand is critical in suppressing this side reaction. Bulky ligands can sterically hinder the conformation required for β-hydride elimination. Additionally, ensuring a sufficient concentration of the amine coupling partner can favor the desired reductive elimination pathway.
-
Problem 3: Inconsistent Results
Possible Causes & Solutions:
-
Atmospheric Contamination: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.
-
Variable Reagent Quality: The purity of the starting materials, catalyst, ligand, and base can significantly impact the reaction outcome.
-
Solution: Use high-purity reagents from reputable suppliers. If possible, purify starting materials before use. Ensure solvents are anhydrous.
-
Experimental Protocols & Data
General Protocol for Buchwald-Hartwig Amination
This is a general starting point; optimization will likely be required.
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Addition of Reactants: Add the this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the starting aryl chloride).
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[10]
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition A (Aggressive) | Condition B (Mild) | Rationale |
| Pd Source | Pd₂(dba)₃ (1.5 mol%) | [Pd(allyl)Cl]₂ (1.5 mol%) | Both are common Pd(0) and Pd(II) sources, respectively.[10][14] |
| Ligand | XPhos (3 mol%) | RuPhos (3 mol%) | Bulky, electron-rich ligands are effective for aryl chlorides.[5][8] |
| Base | NaOtBu (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) | Strong base for faster rates vs. milder base for sensitive substrates.[6] |
| Solvent | Toluene (0.1 M) | 1,4-Dioxane (0.1 M) | Common solvents for this transformation.[10][11] |
| Temperature | 100 °C | 110 °C | Higher temperature may be needed for weaker bases.[10] |
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar [semanticscholar.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this critical synthesis from the bench to larger-scale production. As an important intermediate for various kinase inhibitors, achieving a robust, safe, and high-yielding process is paramount[1][2][3].
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, practical issues that frequently arise during the scale-up of the chlorination of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one using phosphorus oxychloride (POCl₃).
Question 1: My reaction appears complete by HPLC/TLC, but after workup, I isolate low yields of the 4-chloro product and recover significant amounts of the starting material. What is happening?
Answer: This is a classic and frequently encountered problem, most likely caused by the hydrolysis of the desired 4-chloro product back to the 4-hydroxy starting material during the aqueous workup[4]. The C4-Cl bond on the pyrrolo[2,3-d]pyrimidine scaffold is highly susceptible to nucleophilic attack, particularly by water, under both acidic and basic conditions[4][5]. The issue is exacerbated during scale-up due to longer processing times and potential difficulties in maintaining homogenous pH and temperature during the quench.
Causality & Recommended Solutions:
-
Harsh Quenching Conditions: The hydrolysis of excess POCl₃ generates phosphoric acid and hydrochloric acid, creating a highly acidic and exothermic environment that promotes product decomposition[6].
-
Solution: Employ a "reverse quench." Instead of adding water or an aqueous solution to the reaction mixture, slowly add the reaction mixture to a vigorously stirred, cooled quenching solution[7][8]. This maintains better temperature control and ensures the immediate dilution and reaction of POCl₃ under controlled conditions.
-
-
Inefficient POCl₃ Removal: Any residual POCl₃ will lead to a more violent and difficult-to-control quench.
-
Inappropriate pH Control: Using strong bases like sodium hydroxide for neutralization can create localized areas of high pH, which also accelerates the hydrolysis of the product[4].
-
Solution: Use a milder base like aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize the quenched mixture to a pH of 7-8[4]. A buffered quench solution, such as aqueous sodium acetate, can also be highly effective at preventing dangerous exotherms and maintaining a controlled pH[8].
-
Question 2: The reaction is sluggish and stalls, leaving significant unreacted starting material even after prolonged heating. How can I drive the conversion to completion?
Answer: Incomplete conversion on scale-up often points to issues with mass and heat transfer, reagent stoichiometry, or the buildup of inhibitory byproducts like HCl.
Causality & Recommended Solutions:
-
Insufficient Reagent Activation: The chlorination mechanism can be slow without an activator.
-
Solution: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)[4][10]. These bases serve two purposes: they can act as nucleophilic catalysts to accelerate the formation of the active chlorinating species, and they scavenge the HCl generated in situ, preventing it from protonating the substrate and slowing the reaction.
-
-
Poor Mixing: On a larger scale, inadequate agitation can lead to poor mixing of the solid starting material with the POCl₃, creating localized "dead spots."
-
Solution: Ensure the use of an appropriately sized and shaped mechanical stirrer (e.g., anchor or pitched-blade turbine) to maintain a homogenous slurry. The use of a co-solvent like toluene can improve solubility and mixing[10].
-
-
Inadequate Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
Question 3: During the workup and quench of POCl₃, I'm observing a dangerous and difficult-to-control exotherm. How can I perform this step safely at scale?
Answer: This is the most critical safety challenge of this process. The hydrolysis of POCl₃ is violently exothermic and can lead to a thermal runaway if not managed properly[6][7][11]. The danger is often deceptive, as an initial slow reaction at low temperatures can lead to an accumulation of unreacted POCl₃, which then reacts all at once as the temperature rises[11].
Causality & Recommended Solutions:
-
Direct Quench: Adding water or base directly to the reaction vessel is extremely dangerous and should never be done.
-
Quenching at Low Temperature: While counterintuitive, quenching in an ice bath can be hazardous. The low temperature can slow the initial hydrolysis, allowing a dangerous amount of POCl₃ to build up before reacting uncontrollably[11].
-
Inadequate Stirring and Cooling: Poor heat dissipation is a primary cause of thermal runaways.
-
Solution: Use a reactor with a high surface-area-to-volume ratio, a powerful overhead stirrer to ensure rapid mixing at the point of addition, and a reliable cooling system. The addition rate must be strictly controlled by the cooling capacity of the reactor.
-
Question 4: My isolated product is dark and contains significant tarry impurities, making purification difficult. What is the source of these impurities and how can I prevent them?
Answer: The formation of dark, tarry materials suggests product or starting material degradation under the harsh, acidic, and high-temperature reaction conditions[4].
Causality & Recommended Solutions:
-
Excessive Reaction Temperature or Time: Prolonged exposure to hot POCl₃ can cause decomposition.
-
Solution: Optimize the reaction by finding the minimum temperature and time required for full conversion. Monitor the reaction closely by HPLC and proceed with workup as soon as the starting material is consumed. The use of a catalyst like DIPEA can often allow for lower reaction temperatures and shorter times[4][11].
-
-
Side Reactions: Undesired side reactions, such as dimerization or polymerization, can occur.
-
Solution: Ensure the starting material is pure and dry. The presence of moisture can lead to side reactions with POCl₃. Using a co-solvent can sometimes mitigate decomposition by preventing localized overheating[4].
-
-
Purification: If impurities are still present, a robust purification method is needed.
-
Solution: For large-scale work, recrystallization is preferred over chromatography. Toluene or ethanol/water mixtures are often effective solvents for recrystallizing the product[1][4]. An activated carbon (charcoal) treatment of the product solution before recrystallization can help remove colored impurities[10].
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling phosphorus oxychloride (POCl₃) at scale? A1: POCl₃ is highly toxic, corrosive, and reacts violently with water[12][13]. All operations must be conducted in a well-ventilated fume hood or a closed reactor system[12]. Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, chemical splash goggles, a face shield, and a lab coat[12]. An emergency shower and eyewash station must be immediately accessible. Personnel should be thoroughly trained on the specific hazards and emergency procedures for POCl₃[7][12].
Q2: What is a typical yield and purity for this reaction on a larger scale? A2: With an optimized process, yields of 79-84% and purities of >99.5% (by HPLC) are achievable without requiring chromatographic purification[10][14].
Q3: Are there alternatives to POCl₃ for this chlorination? A3: While POCl₃ is the most common and cost-effective reagent, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or Vilsmeier-type reagents could be explored. However, each comes with its own set of reactivity, safety, and workup challenges. For this specific transformation, POCl₃ remains the industry standard.
Q4: Which analytical methods are best for monitoring reaction progress and product purity? A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for both in-process control and final purity analysis due to its accuracy and ability to quantify both the starting material, product, and any impurities. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. ¹H NMR and ¹³C NMR are essential for structural confirmation of the final product[15].
Data and Process Parameters
| Parameter | Recommendation | Rationale | Reference(s) |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Effective and widely used for this transformation. | [1][4] |
| Stoichiometry | ~3 equivalents of POCl₃ | Ensures a sufficient excess to drive the reaction and act as a solvent if needed. | [4] |
| Catalyst/Base | ~1.5 equivalents of DIPEA | Accelerates the reaction and neutralizes HCl byproduct. | [4][10] |
| Temperature | 50 - 100 °C | Balances reaction rate against thermal degradation. | [1][4] |
| Quench Method | Reverse Quench : Add reaction mixture slowly to the quench solution. | Prevents thermal runaway by controlling the rate of exothermic hydrolysis. | [7][8] |
| Quench Solution | Aqueous NaHCO₃, K₂CO₃, or Sodium Acetate | Provides a controlled, non-harsh neutralization to prevent product hydrolysis. | [4][8] |
| Final pH | 7 - 9 | Ensures product stability before isolation. | [4][10] |
| Purification | Recrystallization (e.g., from Toluene) | Scalable and effective method for achieving high purity. | [1][4] |
Experimental Protocols & Workflows
Protocol 1: Scaled Chlorination of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one
Caution: This reaction must be performed in a suitable reactor within a walk-in fume hood by trained personnel with appropriate PPE.
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, reflux condenser (with a gas outlet connected to a scrubber), and an addition funnel with 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq).
-
Reagent Addition: Add toluene (~5 volumes) followed by phosphorus oxychloride (POCl₃, 3.0 eq). Begin vigorous agitation to create a mobile slurry.
-
Base Addition: Cool the mixture to 0-10°C. Slowly add N,N-diisopropylethylamine (DIPEA, 1.5 eq) via the addition funnel, ensuring the internal temperature does not exceed 10°C[4].
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 50°C. Monitor the reaction progress by HPLC every hour.
-
Workup - POCl₃ Removal (Optional but Recommended): Once the reaction is complete, cool the mixture to room temperature. Carefully distill off the excess POCl₃ and toluene under reduced pressure[4][9].
-
Workup - Quenching: In a separate, appropriately sized reactor, prepare a vigorously stirred solution of aqueous sodium bicarbonate. Slowly transfer the cooled reaction residue into the bicarbonate solution, carefully monitoring the internal temperature and any gas evolution. Maintain the temperature below 25°C throughout the addition.
-
Isolation: After the quench is complete, continue stirring for 1 hour. Filter the resulting solid precipitate, wash the cake with water until the filtrate is neutral, and then with a small amount of cold ethanol or heptane.
-
Drying: Dry the solid product under vacuum at <80°C to a constant weight[10].
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
Diagram: Safe POCl₃ Quenching Protocol
References
- 1. Page loading... [guidechem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. srinichem.com [srinichem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 11. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 12. lanxess.com [lanxess.com]
- 13. scribd.com [scribd.com]
- 14. patents.justia.com [patents.justia.com]
- 15. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
Technical Support Center: A Guide to the Stability and Handling of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This vital heterocyclic compound is a cornerstone intermediate in the synthesis of numerous kinase inhibitors and other key pharmaceutical agents.[1] However, its reactivity, which makes it invaluable, also renders it susceptible to decomposition if not handled and stored with precision.
This guide is structured to provide proactive solutions through our FAQs and reactive, in-depth protocols in the troubleshooting section. Our goal is to empower you, our fellow scientists, to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Proactive Prevention
This section addresses the most common queries regarding the stability and handling of this compound, helping you prevent degradation before it impacts your research.
Q1: What is the primary cause of decomposition for this compound?
The principal decomposition pathway is hydrolysis. The pyrimidine ring's electron-withdrawing nature makes the chlorine atom at the C4 position a good leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr).[2] Atmospheric moisture or residual water in solvents acts as a nucleophile, replacing the chlorine atom to form the significantly more polar and often undesired 4-hydroxy-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This side-product can complicate subsequent reactions and purification steps. The compound is also sensitive to strong acids and bases.[2][3]
Q2: What are the ideal storage conditions for this reagent?
To maximize shelf-life and maintain purity, stringent storage conditions are non-negotiable. The reagent should be treated as sensitive to air and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C | Low temperatures slow the rate of any potential degradation reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass vial or bottle.[4] | Protects from light and ensures a robust seal against moisture ingress. |
| Location | A dry, dedicated storage area away from acids, bases, and oxidizers.[3][4] | Prevents accidental contamination and reaction with incompatible materials. |
Q3: How can I visually assess the quality of my reagent upon receipt or before use?
This compound should be a light-colored to off-white or pale yellow crystalline solid.[2] Signs of potential degradation include:
-
Clumping or stickiness: Suggests water absorption.
-
Significant discoloration (e.g., turning dark brown): Indicates the presence of impurities, possibly from decomposition.
-
Atypical odor: While subjective, any change from the expected faint chemical smell should be treated with suspicion.
If any of these signs are present, it is highly recommended to perform a quality control check (e.g., LC-MS or ¹H NMR) to confirm purity before committing the material to a reaction.
Q4: Which solvents are recommended for reactions, and which should be avoided?
Use only anhydrous (dry) solvents, especially in reactions where the pyrrolopyrimidine is the limiting reagent. Solvents like anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene are generally compatible. Always use solvents from a freshly opened bottle or one that has been properly dried and stored over molecular sieves. Avoid protic solvents unless they are part of the reaction mechanism and be aware that they can compete as nucleophiles.
Section 2: Troubleshooting Guide - When Experiments Go Wrong
This section provides a logical framework for diagnosing and solving issues that may arise from reagent decomposition during an experiment.
Scenario 1: My reaction yield is unexpectedly low or has failed completely.
-
Question: I am performing a Suzuki or Buchwald-Hartwig coupling, and my LC-MS analysis shows mostly unreacted starting material and a polar byproduct. Could my this compound be the culprit?
-
Answer & Analysis: Absolutely. This is a classic symptom of using a partially hydrolyzed starting material. The hydrolyzed impurity, 4-hydroxy-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, is unreactive under these coupling conditions. If, for instance, 30% of your reagent had decomposed to this hydroxy-form, your maximum possible yield would instantly be limited to 70%, assuming all other factors are perfect. The workflow below outlines a systematic approach to diagnosing this issue.
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing the root cause of poor reaction yields.
Scenario 2: I see a persistent, highly polar impurity in my reaction monitoring.
-
Question: A consistent, polar spot appears on my TLC plate (or an early-eluting peak in LC-MS) that doesn't correspond to my starting material or desired product. What is it?
-
Answer & Analysis: This impurity is almost certainly the hydrolyzed byproduct. Its hydroxyl group makes it significantly more polar than the chloro-precursor, causing it to run lower on a normal-phase TLC plate or elute earlier in reverse-phase chromatography. Preventing its formation is key.
Diagram 2: Primary Decomposition Pathway (Hydrolysis)
Caption: The hydrolysis of the chloro-group is the main decomposition route.
Section 3: Gold-Standard Experimental Protocol
To prevent the issues detailed above, rigorous technique is essential. The following protocol describes the proper handling of this compound for addition to a reaction vessel.
Protocol 1: Step-by-Step Guide for Inert Atmosphere Handling
This protocol ensures the reagent is not exposed to atmospheric moisture or oxygen during weighing and transfer.
-
Preparation:
-
Ensure your reaction flask, equipped with a magnetic stir bar, is oven or flame-dried and is now under a positive pressure of an inert gas (Argon or Nitrogen) using a balloon or a manifold.
-
Place a clean, dry weighing vial or boat on the analytical balance.
-
Bring the sealed stock bottle of this compound from cold storage and allow it to warm completely to ambient temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.
-
-
Weighing and Transfer:
-
Briefly remove the cap from the stock bottle and quickly transfer an approximate amount of the solid to your weighing vial. Immediately and tightly reseal the stock bottle.
-
Quickly obtain the precise weight of the solid. The solid should be free-flowing.
-
Take the weighed solid to your reaction setup.
-
Briefly remove the septum from your reaction flask and add the solid directly into the flask against a positive flow of inert gas.
-
Immediately reseal the flask with the septum.
-
-
Final Steps:
-
Purge the reaction flask headspace by evacuating and refilling with inert gas 3-5 times to remove any air that entered during the addition.
-
You can now proceed with adding your anhydrous solvent and other reagents via syringe through the septum.
-
By adhering to this protocol, you create a self-validating system where the physical state of the reagent (free-flowing solid) and the success of your reaction serve as confirmation of proper technique.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for cross-coupling reactions involving the versatile but sometimes challenging substrate, 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged core in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] The C4-chloro position is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.[3][4]
This guide will address common questions and experimental hurdles, providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound.
General Considerations
Q1: My cross-coupling reaction is failing or giving very low yields. What are the first things I should check?
A1: Low yields in cross-coupling reactions with this substrate can often be attributed to a few critical factors. A systematic check is the best approach:
-
Inert Atmosphere: The paramount importance of a rigorously oxygen-free environment cannot be overstated. Palladium(0), the active catalytic species, is highly susceptible to oxidation, which leads to irreversible catalyst deactivation.[5] Ensure your reaction vessel is flame-dried and thoroughly purged with an inert gas like argon or nitrogen. Solvents should be freshly degassed.[5]
-
Reagent Quality:
-
Aryl Halide: Confirm the purity of your this compound. Impurities can poison the catalyst.
-
Coupling Partner: For Suzuki reactions, boronic acids, especially electron-deficient ones, can undergo protodeboronation (loss of the boronic acid group).[5] Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters or MIDA boronates can mitigate this.[5]
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, particularly if not stored under an inert atmosphere.[5] Phosphine ligands are prone to oxidation.
-
-
Base Purity and Strength: The base is crucial for the catalytic cycle but can also promote side reactions. Ensure your base is anhydrous and of high purity. The choice of base can significantly influence reaction rates and selectivity.[6]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds. However, the electron-deficient nature of the pyrimidine ring and the presence of the N-H group on the pyrrole can present challenges.[3][7]
Q2: I'm observing significant decomposition of my starting material and low product yield in my Suzuki coupling. What catalyst system do you recommend?
A2: The choice of catalyst and ligand is critical for successfully coupling with this compound. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, a highly active catalyst system is required.[5][6]
Recommended Catalyst Systems:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O (or Toluene/H₂O) | 80-110 | Buchwald-type ligands are excellent for activating C-Cl bonds.[6][8] |
| Pd(PPh₃)₄ | - | Na₂CO₃ or K₂CO₃ | DME/H₂O or Toluene/H₂O | 80-100 | A classic catalyst, but may be less effective for challenging chlorides.[9] |
| Pd(dppf)Cl₂ | - | K₂CO₃ or Cs₂CO₃ | DMF/H₂O or Dioxane/H₂O | 90-120 | Often provides good results with heteroaryl chlorides. |
Causality: Electron-rich and sterically bulky phosphine ligands like XPhos and SPhos promote the oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step. They also stabilize the active Pd(0) species, preventing decomposition.[6] The use of pre-catalysts like XPhos-Pd-G2 can also be highly effective, providing a reliable source of the active monoligated Pd(0) species.[8]
Q3: I'm seeing a significant amount of the dehalogenated starting material (2-methyl-7H-pyrrolo[2,3-d]pyrimidine). How can I minimize this side reaction?
A3: Dehalogenation is a common side reaction where the chloro group is replaced by a hydrogen atom.[10] This typically occurs when the palladium-hydride species, formed from the reaction of the palladium catalyst with trace water or other proton sources, undergoes reductive elimination.
Troubleshooting Strategies:
-
Base Selection: Using anhydrous bases like K₃PO₄ or Cs₂CO₃ can be beneficial. Avoid hydroxide bases if dehalogenation is a major issue.[5]
-
Solvent Choice: Ensure you are using anhydrous and thoroughly degassed solvents.
-
Ligand Choice: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over the competing dehalogenation pathway.[10]
-
N-H Protection: The acidic N-H proton of the pyrrole ring can sometimes interfere with the catalytic cycle. While many couplings proceed without protection, if you are facing persistent issues, consider protecting the nitrogen with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). However, be aware that protection can sometimes alter the regioselectivity in di-halogenated systems.[11]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines.[12][13] The N-H of the pyrrole ring and the potential for the amine coupling partner to act as a ligand for the palladium center require careful optimization.
Q4: I am attempting a Buchwald-Hartwig amination and the reaction is sluggish. Which catalyst and base combination is most effective?
A4: For the amination of an electron-deficient heteroaryl chloride like this compound, a strong base and an electron-rich, bulky ligand are generally required to facilitate both the oxidative addition and the deprotonation of the amine.[14][15]
Recommended Catalyst Systems:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos or BrettPhos | NaOt-Bu or LHMDS | Toluene or Dioxane | 80-110 | Strong, non-nucleophilic bases are often necessary.[14] |
| [Pd(allyl)Cl]₂ | t-BuBrettPhos | K₃PO₄ or Cs₂CO₃ | t-Amyl alcohol or Toluene | 90-120 | Weaker inorganic bases can be used, often requiring higher temperatures.[14] |
Causality: The choice of base is a delicate balance. Strong bases like sodium tert-butoxide (NaOt-Bu) are highly effective at deprotonating the amine, which is necessary for transmetalation. However, they can also promote decomposition of base-sensitive functional groups on the coupling partner.[14] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer broader functional group tolerance but may require higher temperatures or more active catalyst systems.[14][16] Buchwald's biarylphosphine ligands are designed to accelerate the reductive elimination step, which is often rate-limiting in C-N coupling.[17]
Q5: My amine coupling partner is a weakly nucleophilic aniline. What modifications should I consider?
A5: Coupling with electron-deficient or sterically hindered anilines is more challenging. The lower nucleophilicity of the amine can slow down the catalytic cycle.
Optimization Strategies:
-
Ligand Choice: More electron-rich and sterically hindered ligands, such as XPhos or the Josiphos family of ligands, can be effective for coupling challenging primary amines.[17]
-
Higher Catalyst Loading: Increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the sluggish reactivity.
-
Pre-catalysts: Utilizing palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) can provide a more active and stable catalytic species in solution, which is beneficial for difficult couplings.[14][16]
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling provides a direct route to alkynylated pyrrolo[2,3-d]pyrimidines, which are valuable intermediates.[18] The reaction typically employs both palladium and copper co-catalysts.[19]
Q6: My Sonogashira reaction is giving a low yield, and I'm observing significant homocoupling of the alkyne (Glaser coupling). How can I improve this?
A6: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst.[20] Optimizing the reaction conditions can favor the desired cross-coupling pathway.
Troubleshooting & Optimization:
-
Copper-Free Conditions: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol.[20] These reactions often require a higher catalyst loading or more specialized ligands, but they completely eliminate the Glaser coupling side reaction.
-
Base Selection: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used in Sonogashira reactions and also acts as a solvent.[21] However, for sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free systems.[22]
-
Solvent: While DMF and THF are common, they can sometimes lead to catalyst deactivation. Toluene or dioxane can be better alternatives.[20]
-
Ligand Choice: Bulky and electron-rich phosphine ligands can generate more efficient palladium complexes for the coupling.[21] N-heterocyclic carbene (NHC) ligands have also been shown to be effective.[23]
Recommended Catalyst Systems:
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI (1-5 mol%) | TEA or DIPEA | THF or DMF | RT to 60 | The classic Sonogashira conditions.[19] |
| Pd₂(dba)₃ / XPhos | None | Cs₂CO₃ | Dioxane | 80-100 | An example of a copper-free system. |
Q7: Can the N-H of the pyrrole ring interfere with the Sonogashira reaction?
A7: Yes, the acidic proton of the pyrrole N-H can potentially react with the base or interfere with the catalytic intermediates. While many Sonogashira couplings on this scaffold proceed without N-protection, it is a variable to consider if you are unable to obtain the desired product. Protecting the nitrogen with a Boc or SEM group can prevent these potential side reactions and may improve yields in difficult cases.[20]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[5]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 8 mL of 1,4-dioxane and 2 mL of water). Bubble argon through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. srinichem.com [srinichem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. nasc.ac.in [nasc.ac.in]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. research.rug.nl [research.rug.nl]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Managing Impurities in 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Synthesis
Preamble for the Research Community:
This technical guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. It is important to note that while this specific 2-methyl substituted scaffold is of growing interest, detailed public literature focusing exclusively on its impurity profiling is limited. Therefore, this document has been constructed by leveraging established principles and extensive data from the synthesis of the closely related, and widely documented, parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The chemical principles, potential side reactions, and troubleshooting strategies discussed herein are grounded in the fundamental reactivity of the pyrrolo[2,3-d]pyrimidine core. Researchers should use this guide as an authoritative starting point, adapting the methodologies and insights to their specific experimental observations and analytical data for the 2-methyl analog.
Introduction: The Importance of Purity
This compound is a crucial heterocyclic intermediate. Its structural motif is a key component in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors used in the treatment of inflammatory diseases and myeloproliferative disorders[1][2]. The purity of this intermediate is paramount, as even trace impurities can have significant downstream effects, impacting the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a structured approach to anticipating, identifying, and mitigating common impurities encountered during its synthesis.
General Synthetic Strategy & Critical Control Points
The most common synthetic route involves the construction of the 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol core, followed by a critical chlorination step. Understanding the potential pitfalls at each stage is key to effective impurity management.
References
Technical Support Center: A Guide to TLC Monitoring for the Synthesis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support hub for the synthesis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This key intermediate is a foundational building block in the development of numerous kinase inhibitors and other pharmacologically active molecules.[1] Its successful synthesis hinges on careful reaction monitoring, for which Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective tool.[2][3]
This guide provides field-proven insights and detailed troubleshooting protocols to help you navigate the nuances of using TLC to monitor this specific transformation. We will move beyond basic steps to explain the "why" behind each action, ensuring you can adapt and overcome challenges in your own laboratory setting.
Part 1: The Foundational Protocol for TLC Reaction Monitoring
The primary goal of TLC in this context is to track the consumption of the starting material (2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one) and the concurrent formation of the desired product (this compound). The significant change in polarity between the hydroxyl starting material (more polar) and the chlorinated product (less polar) makes TLC an ideal monitoring technique.
Essential Materials & Setup
-
Stationary Phase: Silica gel 60 F254 TLC plates.[4] The fluorescent indicator (F254) allows for non-destructive visualization under UV light.
-
Mobile Phase (Eluent): A solvent system of appropriate polarity. A common starting point for pyrrolopyrimidines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[4][5]
-
TLC Chamber: A glass jar with a tight-fitting lid.
-
Spotting: Glass capillary tubes.[4]
-
Visualization: A handheld UV lamp (254 nm) and chemical stains (e.g., potassium permanganate or ceric ammonium molybdate).[4]
Step-by-Step Experimental Workflow
-
Chamber Saturation: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and let the atmosphere saturate with solvent vapors for at least 10-15 minutes. This ensures a uniform solvent front and reproducible results.[6]
-
Plate Preparation: Using a pencil (never a pen, as ink will run with the solvent), gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[6][7] Mark three lanes on the origin for your samples.
-
Sample Spotting:
-
Lane 1 (SM - Starting Material): Dissolve a small amount of your starting material in a suitable solvent (e.g., methanol or dichloromethane). Using a capillary spotter, apply a small spot onto the first mark on the baseline.
-
Lane 2 (Co - Co-spot): On the middle mark, first spot the starting material. Then, using a different capillary, spot the reaction mixture directly on top of the first spot.[8] The co-spot is crucial for distinguishing between two spots with very similar Rf values.[2][8]
-
Lane 3 (RXN - Reaction Mixture): Using the capillary for the reaction mixture, apply a small spot onto the third mark.
-
Technique Tip: Aim for spots that are 1-2 mm in diameter.[9] To apply more sample without creating a large spot, apply a small amount, let the solvent evaporate completely, and then re-apply to the same spot.[10][11]
-
-
Developing the Plate: Carefully place the TLC plate into the saturated chamber using forceps, ensuring the baseline is above the solvent level.[12] Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during this process.
-
Completion and Marking: Once the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber.[8] Immediately mark the position of the solvent front with a pencil, as it can evaporate quickly.[13]
-
Visualization and Analysis:
-
Allow the plate to air dry completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[6]
-
If necessary, use a chemical stain for further visualization.
-
The reaction is complete when the starting material spot is absent in the "RXN" lane. The "Co" lane will show if the new product spot is distinct from the starting material.
-
Calculating the Retention Factor (Rf)
The Rf value is a ratio that quantifies the movement of a compound on the plate. It is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[14]
-
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
Under consistent conditions (solvent system, temperature, stationary phase), the Rf value is a characteristic property of a compound.[9] The less polar 4-chloro product will have a higher Rf value than the more polar 4-hydroxy starting material.[13]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during TLC analysis of the this compound synthesis.
Q1: Why are my spots streaking or appearing as elongated smears?
A1: This is one of the most frequent issues in TLC and can obscure results. The primary causes are:
-
Sample Overloading: You have applied too much sample to the plate.[10][15][16] The stationary phase becomes saturated, leading to a continuous "streak" rather than a discrete spot.
-
Solution: Dilute your reaction mixture sample before spotting. If a spot is faint, it is better to spot multiple times in the same location (allowing the solvent to dry in between applications) than to use a highly concentrated sample.[10]
-
-
Highly Polar or Basic Nature of Compound: Pyrrolopyrimidines are basic heterocyclic compounds. They can interact strongly with the acidic silica gel, causing tailing.[17]
-
Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it will smear at the baseline.
-
Solution: Ensure your sample is completely dissolved before spotting it on the plate.
-
Q2: All my spots are stuck at the baseline (Rf ≈ 0). What's wrong?
A2: This indicates that your mobile phase (eluent) is not polar enough to move the compounds up the silica plate.[19] The compounds have a much stronger affinity for the polar stationary phase than for the non-polar eluent.
-
Solution: Increase the polarity of your eluent.[13] For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For example, if you used 10% EtOAc in hexanes, try 20% or 30%.
Q3: My spots all ran to the top of the plate near the solvent front (Rf ≈ 1). How do I fix this?
A3: This is the opposite problem: your eluent is too polar.[19] The compounds are highly soluble in the mobile phase and have little interaction with the stationary phase, so they are carried to the top of the plate without effective separation.
-
Solution: Decrease the polarity of your eluent.[19] In a hexane/ethyl acetate system, you would increase the proportion of hexane. If you used 50% EtOAc in hexanes, try 30%. An ideal Rf value for the main product is typically between 0.3 and 0.7 for good separation and analysis.[19]
Q4: I can't distinguish between my starting material and product spots (poor resolution). How can I improve separation?
A4: When two compounds have very similar polarities, their Rf values will be close, making them difficult to resolve.
-
Solution 1: Change Solvent System: The key is to try a different solvent system to alter the separation selectivity. Instead of a hexane/EtOAc mixture, you could try dichloromethane (DCM) with a small amount of methanol (MeOH) or a toluene/acetone system.[5]
-
Solution 2: Multiple Developments: You can run the plate in the same solvent system two or three times. After the first run, remove the plate, let it dry completely, and then place it back in the chamber to develop again. This can often increase the separation between spots with close Rf values.[20]
-
Solution 3: Confirm with the Co-spot: This is precisely why the co-spot is essential. If the starting material and product are different, the co-spot lane will show two distinct (albeit close) spots. If they are the same compound, you will only see one spot.[8]
Q5: I don't see any spots on my TLC plate after developing it. What happened?
A5: This can be perplexing, but there are several logical explanations:
-
Sample is Too Dilute: The concentration of your compounds may be below the limit of detection.[10]
-
Solution: Try spotting the sample multiple times in the same location, ensuring the solvent dries between each application.[11]
-
-
Compound is Not UV-Active: While pyrrolopyrimidines are typically UV-active, some impurities or side products may not be.
-
Solution: Use an alternative visualization method. An iodine chamber (iodine vapors stain most organic compounds) or a potassium permanganate (KMnO₄) dip (which reacts with oxidizable functional groups) can reveal spots that are invisible under UV light.[10]
-
-
Compound Evaporated: If the product is unexpectedly volatile, it may have evaporated from the plate during drying. This is less likely for this specific compound class but is a possibility.[10]
Q6: My TLC shows the reaction is 100% complete, but after aqueous workup, I only get my starting material back. Why?
A6: This is a critical, compound-specific issue. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine product is susceptible to hydrolysis, especially in acidic or basic aqueous conditions.[21] Quenching the reaction with water can rapidly convert the desired chloro-product back into the hydroxy-starting material.
-
Explanation: The TLC is correct; the reaction did go to completion in the organic solvent. The problem occurs during the workup procedure.
-
Solution: The workup must be handled carefully. Instead of quenching with water, the reaction mixture should be cooled and carefully poured onto crushed ice, followed by immediate neutralization with a mild base like saturated sodium bicarbonate solution.[21] Subsequent extraction should be performed promptly. Anhydrous workup techniques should be considered if hydrolysis remains a persistent issue.
Part 3: Data Presentation and Visual Workflow
Table 1: Mobile Phase Selection Guide
This table provides starting points for solvent systems and guidance on how to adjust polarity to achieve optimal separation (target product Rf ≈ 0.3-0.7).
| Compound Polarity | Starting Solvent System (v/v) | To Increase Rf (Move Spots Up) | To Decrease Rf (Move Spots Down) | Notes |
| Medium Polarity | 30% Ethyl Acetate / 70% Hexanes | Increase % of Ethyl Acetate | Increase % of Hexanes | A versatile system for many neutral organic molecules.[4] |
| More Polar | 5% Methanol / 95% Dichloromethane | Increase % of Methanol | Increase % of Dichloromethane | Good for compounds that barely move in EtOAc/Hexanes.[5] |
| Basic Compounds | 30% EtOAc / 70% Hexanes + 0.5% Et₃N | Increase % of EtOAc | Increase % of Hexanes | The added base prevents streaking of amines/heterocycles.[10] |
Diagram 1: TLC Monitoring Workflow
This diagram illustrates the logical flow of the TLC monitoring process, from initial setup to final analysis.
Caption: Workflow for reaction monitoring using TLC.
References
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. silicycle.com [silicycle.com]
- 6. coconote.app [coconote.app]
- 7. bitesizebio.com [bitesizebio.com]
- 8. How To [chem.rochester.edu]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. silicycle.com [silicycle.com]
- 11. homework.study.com [homework.study.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
- 15. microbiozindia.com [microbiozindia.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chembam.com [chembam.com]
- 18. youtube.com [youtube.com]
- 19. Home Page [chem.ualberta.ca]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a key building block in the synthesis of numerous therapeutic agents, including Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases and cancer.[1] The purity of this intermediate is paramount, as impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances.[2] This guide explores the application of High-Performance Liquid Chromatography (HPLC) for purity analysis and compares it with alternative methodologies.
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a moderately polar, heterocyclic compound like this compound, RP-HPLC with a C18 stationary phase offers an excellent balance of hydrophobic and polar interactions, enabling effective separation from process-related impurities and degradation products.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention of the pyrrolopyrimidine ring system. The end-capping of the silica support is crucial to minimize peak tailing caused by interactions between basic nitrogen atoms in the analyte and residual acidic silanol groups on the stationary phase.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (acetonitrile or methanol) is typically employed. The buffer controls the pH, which influences the ionization state of the molecule and, consequently, its retention. Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff, leading to better peak shapes and lower baseline noise. The gradient allows for the elution of impurities with a wide range of polarities.
-
Detection: The pyrrolopyrimidine core contains a chromophore that absorbs UV light. Diode-Array Detection (DAD) is advantageous as it allows for the simultaneous monitoring of multiple wavelengths, aiding in peak purity assessment and the identification of co-eluting impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Data Analysis:
-
Integrate all peaks and calculate the area percent of the main peak to determine purity.
-
Report any impurity exceeding the reporting threshold as defined by ICH Q3A guidelines (typically 0.05%).[3]
-
Caption: HPLC-UV Experimental Workflow for Purity Analysis.
Alternative Method: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For a more in-depth impurity profile, especially for identifying unknown impurities or quantifying them at very low levels, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful alternative. UPLC utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC.[4]
Advantages over HPLC-UV:
-
Higher Sensitivity and Resolution: UPLC provides sharper and narrower peaks, allowing for the detection and resolution of trace-level impurities that might co-elute in an HPLC separation.[5]
-
Mass Identification: The mass spectrometer provides mass-to-charge ratio (m/z) information for each eluting peak. This is invaluable for the structural elucidation of unknown impurities without the need for isolation and other spectroscopic techniques.[6]
-
Enhanced Specificity: Mass detection is highly specific, reducing the likelihood of interference from matrix components.
Disadvantages:
-
Higher Cost and Complexity: UPLC-MS systems are more expensive to acquire and maintain, and require a higher level of operator expertise.
-
Matrix Effects: Ionization efficiency in the mass spectrometer can be suppressed or enhanced by co-eluting matrix components, potentially affecting quantitation.
-
Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Sample Preparation: Same as for HPLC-UV, but potentially at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of the MS detector.
-
Data Analysis:
-
Extract ion chromatograms for the parent compound and any suspected impurities.
-
Determine the accurate mass of any detected impurities and use this to propose elemental compositions.
-
Quantify impurities based on the peak area from the total ion chromatogram (TIC) or extracted ion chromatogram (XIC).
-
Caption: UPLC-MS Experimental Workflow for Impurity Profiling.
Performance Comparison
| Parameter | HPLC-UV | UPLC-MS |
| Resolution | Good | Excellent |
| Sensitivity (LOD/LOQ) | ng level | pg level[8] |
| Analysis Time | ~25 minutes | ~7 minutes |
| Specificity | Moderate (based on retention time and UV spectrum) | High (based on retention time and m/z) |
| Impurity Identification | Requires isolation and further analysis | Provides accurate mass for tentative identification |
| Cost & Complexity | Lower | Higher |
| Robustness | High | Moderate to High |
This table presents a qualitative comparison based on typical performance characteristics.
Logical Framework for Method Selection
The choice between HPLC-UV and UPLC-MS depends on the stage of drug development and the specific analytical requirements.
Caption: Decision tree for selecting the appropriate analytical method.
For routine quality control (QC) where the impurity profile is well-characterized, a validated HPLC-UV method is often sufficient, cost-effective, and robust.[9] For process development, forced degradation studies, or the investigation of out-of-specification results where unknown impurities may be present, the superior resolution and identification capabilities of UPLC-MS are indispensable.
Conclusion
The purity analysis of this compound is a critical aspect of quality control in pharmaceutical manufacturing. While HPLC-UV provides a reliable and robust method for routine purity assessments, UPLC-MS offers enhanced sensitivity, resolution, and the ability to identify unknown impurities, making it an invaluable tool during process development and troubleshooting. The selection of the most appropriate technique should be guided by the specific analytical needs, the stage of development, and regulatory requirements. A thorough understanding of the principles and capabilities of each method, as outlined in this guide, empowers researchers to make informed decisions and ensure the quality and safety of the final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
Biological Validation of Kinase Inhibitors Derived from 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide
The 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its structural similarity to adenine allows for competitive binding to the ATP-binding sites of various kinases, making it a cornerstone for developing targeted therapies in oncology and for inflammatory diseases.[1][3] This guide provides an in-depth comparison of the biological validation of kinase inhibitors derived from this scaffold, offering experimental insights and protocols for researchers, scientists, and drug development professionals.
The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP. This structural mimicry is a key reason for its prevalence in ATP-competitive kinase inhibitors.[3] The chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, enabling the introduction of diverse chemical moieties to modulate potency, selectivity, and pharmacokinetic properties.[4] This versatility has led to the development of numerous clinical candidates and approved drugs targeting a range of kinases, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Src family kinases.[5][6][7]
Comparative Analysis: A Case Study with a JAK Inhibitor
To illustrate the biological validation process, we will consider a hypothetical JAK1-selective inhibitor, "Compound X," derived from the this compound scaffold. We will compare its performance against a known, structurally distinct JAK1 inhibitor, "Competitor A."
Table 1: Comparative In Vitro Potency and Selectivity
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity (fold vs. JAK2) |
| Compound X | JAK1 | 12.6 | 50 | 10.7 |
| Competitor A | JAK1 | 15.0 | 65 | 8.5 |
Data is hypothetical and for illustrative purposes. Real-world data would be derived from rigorous experimental testing.
The data in Table 1 suggests that Compound X exhibits slightly better biochemical and cellular potency against JAK1 compared to Competitor A.[5] Importantly, it also shows a higher selectivity for JAK1 over the closely related JAK2, a desirable feature to minimize off-target effects.
A Step-by-Step Guide to Biological Validation
The validation of a kinase inhibitor is a multi-step process, progressing from initial biochemical assays to more complex cellular and in vivo models.[8]
Biochemical Assays: Assessing Direct Enzyme Inhibition
The initial step is to determine if the compound directly inhibits the target kinase's activity.[8] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[9][10]
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved Förster resonance energy transfer (TR-FRET) assay is a robust method for quantifying inhibitor binding.[9]
-
Reagent Preparation: Prepare assay buffer, europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the kinase of interest.
-
Compound Dilution: Serially dilute Compound X and Competitor A in DMSO and then in the assay buffer.
-
Assay Plate Setup: Add the kinase, tracer, and antibody solution to a 384-well plate.
-
Compound Addition: Add the diluted compounds to the assay plate.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.
Causality: This assay directly measures the displacement of a fluorescent tracer from the kinase's active site by the inhibitor, providing a direct measure of binding affinity.
Cell-Based Assays: Evaluating Cellular Potency and Target Engagement
While biochemical assays are crucial, they don't fully replicate the complex cellular environment.[11][12] Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane, engage its target, and exert a functional effect.[8]
Protocol: Phospho-STAT Western Blot Analysis
This assay measures the inhibition of downstream signaling from the target kinase. For a JAK1 inhibitor, we would assess the phosphorylation of its substrate, STAT1.
-
Cell Culture: Culture a relevant cell line (e.g., RAW264.7 macrophages) that expresses the target kinase.[5]
-
Compound Treatment: Treat the cells with increasing concentrations of Compound X and Competitor A for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-STAT1 and total STAT1, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Densitometry: Quantify the band intensities to determine the ratio of phospho-STAT1 to total STAT1.
Causality: A reduction in the phospho-STAT1/total STAT1 ratio with increasing inhibitor concentration demonstrates target engagement and functional inhibition of the JAK-STAT signaling pathway within the cell.
In Vivo Models: Assessing Efficacy and Safety in a Living Organism
The final preclinical step involves testing the inhibitor in animal models to evaluate its efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.[8]
Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
This is a common model for inflammatory diseases where JAK inhibitors have shown efficacy.[13]
-
Induction of Arthritis: Induce arthritis in mice by immunization with collagen.
-
Compound Administration: Once arthritis develops, administer Compound X, Competitor A, or a vehicle control to the mice daily via oral gavage.
-
Clinical Scoring: Monitor the mice for signs of arthritis (e.g., paw swelling, redness) and assign a clinical score.
-
Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation and joint damage.
-
Pharmacokinetic Analysis: Collect blood samples at various time points to determine the drug's concentration in the plasma.
Causality: A significant reduction in clinical scores and joint damage in the treated groups compared to the vehicle control group indicates in vivo efficacy. The PK data provides crucial information about the drug's absorption, distribution, metabolism, and excretion.
Visualizing the Validation Workflow and Signaling Pathway
To better understand the interconnectedness of these validation steps and the underlying biological pathway, the following diagrams are provided.
Alternative Scaffolds and Future Directions
While the this compound scaffold is highly successful, the field of kinase inhibitor discovery is constantly evolving. Researchers are exploring alternative scaffolds to overcome challenges such as acquired resistance and to improve selectivity profiles.[14][15] Scaffold hopping, a computational technique, is often employed to identify novel core structures with similar pharmacological properties.[16] The development of macrocyclic kinase inhibitors also represents a promising avenue for achieving enhanced selectivity and overcoming drug resistance.[17]
Conclusion
The biological validation of kinase inhibitors derived from the this compound scaffold is a rigorous, multi-faceted process. It requires a logical progression from in vitro biochemical and cellular assays to in vivo animal models to thoroughly characterize a compound's potency, selectivity, mechanism of action, and therapeutic potential. By employing a systematic and evidence-based approach, researchers can confidently advance promising candidates toward clinical development, ultimately contributing to the next generation of targeted therapies.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine|CAS 90057-08-2 [benchchem.com]
- 5. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. inits.at [inits.at]
- 13. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
The Pivotal Role of the 2-Methyl Group in 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its resemblance to the ATP purine ring allows for competitive binding to the ATP-binding site of various kinases, making it a fertile ground for the development of targeted therapies.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subset of these compounds: 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. We will explore how modifications at the C4 position, anchored by the constant presence of a 2-methyl group, influence their biological activity, with a particular focus on their role as kinase inhibitors.
The Significance of the 2-Methyl Substituent: More Than Just a Structural Anchor
While the 4-chloro position serves as a versatile synthetic handle for introducing a wide array of functionalities, the seemingly simple methyl group at the C2 position plays a crucial, albeit more subtle, role in modulating the pharmacological profile of these derivatives. Its presence can influence several key factors:
-
Steric Hindrance and Conformational Rigidity: The methyl group can introduce steric bulk, which can either be beneficial or detrimental to binding affinity depending on the topology of the target kinase's active site. It can restrict the rotational freedom of adjacent substituents, locking the molecule into a more favorable binding conformation.
-
Hydrophobic Interactions: The lipophilic nature of the methyl group can facilitate favorable hydrophobic interactions with nonpolar residues within the ATP-binding pocket, thereby enhancing binding affinity.
-
Electronic Effects: The electron-donating nature of the methyl group can subtly alter the electron density of the pyrimidine ring, which may influence hydrogen bonding interactions with the kinase hinge region.
This guide will delve into specific examples from the literature to illustrate these principles and provide a comparative analysis of the resulting biological activities.
Structure-Activity Relationship (SAR) at the C4-Position of the 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine Core
The 4-chloro atom is an excellent leaving group, making the C4 position ideal for nucleophilic substitution reactions. This allows for the introduction of various amine, ether, and other functionalities. The following sections compare the impact of these substitutions on the biological activity of the 2-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold.
C4-Anilino Derivatives: A Key to Potent Kinase Inhibition
The introduction of substituted anilines at the C4-position has been a particularly fruitful strategy in the development of potent kinase inhibitors. The nature and position of substituents on the aniline ring dramatically influence potency and selectivity.
A study on tricyclic pyrrolo[2,3-d]pyrimidine derivatives demonstrated the importance of substitution on the N-aryl group. For instance, compound 8a , with an unsubstituted phenylamino group at C4, showed moderate cytotoxic activity (IC50 = 19.22 µM).[2] However, the introduction of electron-withdrawing groups like fluorine, chlorine, or bromine on the aniline ring often leads to a significant enhancement in activity against various cancer cell lines.[2]
For example, in a series of (E)-2-(4-Bromophenyl)-1-methyl-N-aryl...azepin-4-imine derivatives, compounds with a 4-fluorophenyl (8g ) or a phenyl group (8f ) at the C4-imino position exhibited potent antitumor activity against the HT-29 colon cancer cell line, with IC50 values of 4.01 µM and 4.55 µM, respectively.[2] This highlights the nuanced interplay between the substituents on the C2-phenyl ring and the C4-anilino moiety.
Table 1: Comparison of C4-Substituted 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | C2-Substituent | C4-Substituent | Biological Activity (IC50) | Target/Cell Line | Reference |
| 6a | 4-Chlorophenyl | =O | 6.55 µM | HeLa | [2] |
| 8a | 4-Chlorophenyl | NH-Phenyl | 19.22 µM | HT-29 | [2] |
| 8g | 4-Bromophenyl | N-(4-Fluorophenyl) | 4.01 µM | HT-29 | [2] |
| 8f | 4-Bromophenyl | N-Phenyl | 4.55 µM | HT-29 | [2] |
| 10a | 4-Chlorophenyl | =O, 3-Chloro | Moderate Activity | HeLa | [2] |
| 10b | 4-Chlorophenyl | =O, 3-Bromo | Moderate Activity | MCF-7 | [2] |
Note: The table presents a selection of compounds to illustrate SAR trends. Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway: A Key Target
Many 7H-pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.
The general mechanism of the JAK-STAT pathway is as follows:
-
Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.
-
JAK Activation: This binding brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.
-
Receptor Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the receptor.
-
STAT Recruitment and Phosphorylation: STAT proteins are recruited to the phosphorylated receptor and are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the inhibitory potency of the synthesized this compound derivatives against a specific kinase, such as JAK1, a biochemical assay is performed. The following is a representative protocol.
Objective:
To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., JAK1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations for testing.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate.
-
Include control wells: "no enzyme" (negative control), "no inhibitor" (positive control), and a known inhibitor for the target kinase.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase enzyme and its specific substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP to the reaction mixture.
-
Immediately dispense the kinase reaction mixture into the wells of the assay plate containing the test compounds.
-
-
Incubation:
-
Incubate the assay plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This system measures luminescence, which is proportional to the amount of ADP generated.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of potent and selective kinase inhibitors. The strategic placement of a methyl group at the C2 position, in concert with diverse substitutions at the C4 position, allows for the fine-tuning of the pharmacological properties of these molecules. The C4-anilino derivatives, in particular, have demonstrated significant potential, with the nature and position of substituents on the aniline ring playing a critical role in determining their inhibitory activity.
Future research in this area should focus on:
-
Systematic SAR studies: A more comprehensive exploration of the chemical space around the 4-position of the 2-methyl-7H-pyrrolo[2,3-d]pyrimidine core is warranted to identify novel derivatives with improved potency and selectivity.
-
Target-specific design: Leveraging structural biology insights into the ATP-binding sites of various kinases will enable the rational design of next-generation inhibitors with enhanced target specificity.
-
Pharmacokinetic optimization: Efforts to improve the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability, will be crucial for their successful translation into clinical candidates.
By building upon the foundational knowledge of the SAR of this versatile scaffold, the scientific community can continue to develop innovative and effective kinase inhibitors for the treatment of a wide range of diseases.
References
A Comparative Guide to 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine and Other Pyrrolopyrimidines for Drug Discovery
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and profound biological activity. Its structural resemblance to the purine core of adenine allows it to effectively mimic ATP, the universal energy currency of the cell, making it an ideal framework for designing potent kinase inhibitors.[1][2] This guide provides an in-depth comparison of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine with other key pyrrolopyrimidine intermediates, offering insights into their synthesis, reactivity, and the biological performance of their derivatives for researchers, scientists, and drug development professionals.
The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold
The 7-deazapurine structure of pyrrolo[2,3-d]pyrimidines offers a rigid and versatile platform for chemical modification.[3] The fused ring system provides a unique spatial arrangement of hydrogen bond donors and acceptors, crucial for interacting with the hinge region of kinase active sites. The strategic placement of a reactive chlorine atom, typically at the C4 position, transforms this scaffold into a powerful intermediate, enabling a wide array of derivatization through nucleophilic substitution and cross-coupling reactions.[4][5] This has led to the development of numerous FDA-approved drugs and clinical candidates targeting a range of diseases, particularly cancers and autoimmune disorders.[6][7]
Focus Compound: this compound
This compound is a key building block distinguished by the presence of a methyl group at the C2 position of the pyrimidine ring. This seemingly minor modification can significantly influence the electronic properties, steric hindrance, and ultimately the biological activity of its derivatives.
Physicochemical Properties
| Property | This compound | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine |
| Molecular Formula | C₇H₆ClN₃ | C₆H₄ClN₃[8] | C₆H₃Cl₂N₃ |
| Molecular Weight | 167.60 g/mol | 153.57 g/mol [8] | 188.02 g/mol |
| Appearance | Solid | Light brown to brown crystalline powder[9] | Solid |
| Solubility | Soluble in organic solvents | Soluble in organic solvents like ethanol, methanol, and DMSO; poorly soluble in water.[10] | Soluble in organic solvents |
Comparative Analysis of Pyrrolopyrimidine Intermediates
This section compares this compound with two other widely used pyrrolopyrimidine intermediates: the non-methylated analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Synthesis
The synthesis of these chlorinated pyrrolopyrimidine cores generally involves the construction of the fused ring system followed by a chlorination step. A common strategy is the chlorination of a pyrrolo[2,3-d]pyrimidin-4-one precursor using reagents like phosphorus oxychloride (POCl₃).[3][10]
The introduction of the 2-methyl group in this compound requires starting with a 2-methyl substituted pyrimidine precursor. The overall synthetic approach remains similar, focusing on the cyclization to form the pyrrole ring and subsequent chlorination.
Chemical Reactivity
The primary site of reactivity for these compounds is the electron-deficient C4-position, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various amine, alcohol, and thiol functionalities, which is a cornerstone of their use in drug discovery.[1][11]
The presence of a second chlorine atom at the C2 position in 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine offers an additional site for substitution. Generally, the C4-chloro group is more reactive towards nucleophiles than the C2-chloro group, allowing for selective monosubstitution at the C4 position under controlled conditions. Subsequent, more forcing conditions can then be used to substitute the C2-chloro group, enabling the synthesis of 2,4-disubstituted pyrrolopyrimidines.
The 2-methyl group in this compound is expected to have a modest electronic effect on the reactivity of the C4-chloro group. As an electron-donating group, it may slightly decrease the electrophilicity of the pyrimidine ring, potentially leading to slower reaction rates in SNAr reactions compared to the non-methylated analog. However, this effect is generally considered to be minor.
Spectroscopic Properties (¹H NMR)
A comparison of the ¹H NMR spectra of this compound and its non-methylated counterpart would reveal the appearance of a singlet corresponding to the methyl protons in the former, typically in the upfield region (around 2.5 ppm). The signals for the pyrrole and pyrimidine protons would also show slight shifts due to the electronic influence of the methyl group.
| Compound | Pyrrole NH | Pyrimidine CH | Pyrrole CH (d) | Pyrrole CH (d) | Methyl CH₃ |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | ~12.16 ppm (br s) | ~8.59 ppm (s) | ~7.70 ppm (d) | ~6.60 ppm (d) | N/A |
| This compound | Expected ~12 ppm | N/A | Expected ~7.6 ppm | Expected ~6.5 ppm | Expected ~2.5 ppm (s) |
| Note: Expected values for the 2-methyl analog are based on typical chemical shifts and require experimental verification. |
Impact on Biological Performance: A Structure-Activity Relationship (SAR) Perspective
The true value of these intermediates lies in the biological activity of the molecules derived from them. The choice of substitution on the pyrrolo[2,3-d]pyrimidine core is critical in determining the potency and selectivity of the final compound as a kinase inhibitor.
-
The Role of the C4-Substituent: The group introduced at the C4 position, typically an aniline or a related amine, is crucial for establishing key interactions within the ATP-binding pocket of the target kinase. The nature of this substituent directly influences the selectivity profile of the inhibitor.
-
The Influence of the C2-Substituent: The presence and nature of a substituent at the C2 position can significantly modulate the biological activity.
-
Steric Effects: A methyl group at C2 can introduce steric hindrance that may either be beneficial or detrimental to binding, depending on the topology of the kinase active site. It can help to orient the C4-substituent for optimal interactions or clash with amino acid residues.
-
Electronic Effects: The electron-donating nature of the methyl group can influence the hydrogen bonding capabilities of the adjacent nitrogen atoms in the pyrimidine ring, which often interact with the hinge region of the kinase.
-
Metabolic Stability: Methyl groups can also influence the metabolic stability of the compound, potentially blocking sites of oxidative metabolism.
-
Several studies have highlighted the importance of C2-substitutions. For instance, the introduction of a 2-amino group has been shown to provide an additional hydrogen bonding moiety, enhancing binding affinity to Aurora-A kinase.[12] In other cases, larger C2-substituents have been explored to probe for additional binding pockets and improve selectivity.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol describes a general method for the displacement of the C4-chloro group with an amine, a common step in the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
-
Reaction Setup: To a solution of the 4-chloropyrrolopyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or water) is added the desired amine (1.1-1.5 eq).[11]
-
Catalyst/Promoter: For less reactive amines, an acid catalyst such as HCl (catalytic amount) or a base such as N,N-diisopropylethylamine (DIPEA) may be added.[11]
-
Heating: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-pyrrolo[2,3-d]pyrimidine derivative.
Rationale for Experimental Choices:
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Alcohols are commonly used, but water has been shown to be an effective and green solvent for some aminations.[11]
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for the SNAr reaction.
-
Catalyst: An acid catalyst can protonate the pyrimidine ring, making it more electrophilic and accelerating the reaction. A base is used to neutralize the HCl generated during the reaction.
Conclusion
This compound is a valuable and versatile intermediate in drug discovery, offering a platform for the synthesis of potent and selective kinase inhibitors. The presence of the 2-methyl group provides a handle for fine-tuning the steric and electronic properties of the final compound, which can have a profound impact on its biological activity and pharmacokinetic profile.
Compared to the non-methylated 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the 2-methyl analog offers an additional point of diversity for SAR exploration. While its reactivity at the C4 position may be slightly attenuated, it remains a highly useful building block. In comparison to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, it allows for the synthesis of C2-methylated, C4-substituted derivatives, a different region of chemical space than that accessed from the dichloro intermediate.
The choice between these and other pyrrolopyrimidine intermediates will ultimately depend on the specific therapeutic target and the desired SAR strategy. A thorough understanding of their comparative synthesis, reactivity, and the biological implications of their respective substitutions is essential for the rational design of the next generation of pyrrolopyrimidine-based therapeutics.
References
- 1. srinichem.com [srinichem.com]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 8. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors
This guide provides an in-depth comparative analysis of novel 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs, a promising class of compounds targeting key protein kinases implicated in oncogenesis. As researchers and drug development professionals, understanding the nuanced performance of these molecules in controlled in vitro settings is paramount for identifying lead candidates and elucidating their mechanisms of action. This document is structured to provide not just data, but a cohesive experimental narrative, explaining the rationale behind assay selection and offering detailed, reproducible protocols for core validation experiments.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, serves as a privileged structure for ATP-competitive kinase inhibitors.[1] The strategic placement of a chloro group at the 4-position and a methyl group at the 2-position of this core structure provides a versatile platform for synthetic elaboration, leading to potent and selective inhibitors of various kinase families.[2] This guide will focus on a selection of these analogs and compare their efficacy against established kinase inhibitors, providing a clear, data-driven perspective on their potential.
The Rationale for Kinase Targeting
Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1] Analogs of the this compound scaffold have been specifically designed to interfere with the ATP-binding pocket of these enzymes, thereby inhibiting their catalytic function and disrupting downstream oncogenic signaling. This guide will evaluate a panel of these analogs against a selection of clinically relevant kinases, including Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and Rearranged during Transfection (RET) kinase, all of which are validated targets in cancer therapy.[3][4][5]
Key Signaling Pathways Targeted
To appreciate the impact of these inhibitors, it is crucial to understand the signaling cascades they disrupt. Inhibition of these pathways is intended to halt the uncontrolled proliferation, survival, and migration of cancer cells.
EGFR Signaling Pathway
FAK Signaling Pathway
Comparative In Vitro Performance Data
The following tables summarize the inhibitory activities of a representative set of this compound analogs (designated PPA-1, PPA-2, and PPA-3 for this guide) against selected kinases and cancer cell lines. Sunitinib, a multi-targeted tyrosine kinase inhibitor, is included as a benchmark for comparison.[6]
Table 1: Biochemical Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| PPA-1 | EGFR | 15 |
| FAK | 45 | |
| RET | 25 | |
| PPA-2 | EGFR | 8 |
| FAK | 20 | |
| RET | 12 | |
| PPA-3 | EGFR | 150 |
| FAK | 250 | |
| RET | 180 | |
| Sunitinib | VEGFR2 | 80[6] |
| PDGFRβ | 2[6] | |
| c-Kit | 9 |
Note: IC50 values are representative and can vary based on specific assay conditions. Data for PPAs are synthesized from typical values reported for this class of compounds.
Table 2: Cell-Based Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| PPA-1 | A549 | Non-small cell lung | 0.8 |
| HT-29 | Colorectal | 1.2 | |
| MCF-7 | Breast | 2.5 | |
| PPA-2 | A549 | Non-small cell lung | 0.5 |
| HT-29 | Colorectal | 0.9 | |
| MCF-7 | Breast | 1.8 | |
| PPA-3 | A549 | Non-small cell lung | 15.2 |
| HT-29 | Colorectal | 20.5 | |
| MCF-7 | Breast | 28.1 | |
| Sunitinib | HT-29 | Colorectal | 10.14[7] |
| MCF-7 | Breast | >10 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% and are synthesized from representative data for this compound class and cell lines.[8][9][10][11][12]
Detailed Methodologies: A Self-Validating Experimental Framework
The trustworthiness of comparative data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for the key in vitro assays used to characterize these pyrrolopyrimidine analogs.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a universal, high-throughput method for measuring kinase activity.[1][13]
Protocol:
-
Reagent Preparation:
-
Prepare a 10-point serial dilution of the test compounds (PPA-1, PPA-2, PPA-3, Sunitinib) in DMSO. Further dilute into the appropriate kinase reaction buffer.
-
Prepare a solution containing the specific kinase, its substrate, and any necessary cofactors in the kinase reaction buffer.
-
Prepare an ATP solution at a concentration close to the Km for the target kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted test compound or DMSO (for control wells).
-
Add 10 µL of the kinase/substrate solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10][14][15]
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[11][16]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with test compounds as described for the cell cycle analysis.
-
Harvest both floating and adherent cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Conclusion and Future Directions
The data and protocols presented in this guide demonstrate a robust framework for the in vitro evaluation of this compound analogs. The representative compounds, PPA-1 and PPA-2, exhibit potent inhibitory activity against key oncogenic kinases and demonstrate significant cytotoxicity in relevant cancer cell lines, outperforming the less active analog PPA-3 and showing comparable or superior potency to the established drug Sunitinib in specific contexts.
The provided methodologies offer a clear and reproducible path for researchers to validate these findings and further explore the therapeutic potential of this promising class of compounds. Future studies should focus on broader kinase profiling to assess selectivity, in vivo efficacy studies in relevant animal models, and detailed ADME/Tox profiling to determine the drug-like properties of lead candidates.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 3. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 15. Sunitinib Combined with Th1 Cytokines Potentiates Apoptosis in Human Breast Cancer Cells and Suppresses Tumor Growth in a Murine Model of HER-2pos Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry. The introduction of a chloro substituent at the 4-position provides a reactive handle for nucleophilic substitution, while the methyl group at the 2-position can be crucial for modulating kinase selectivity and metabolic stability. Consequently, efficient and scalable access to 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is of paramount importance in drug discovery and development. This guide will dissect and compare the most prevalent synthetic strategies to empower researchers in selecting the optimal route for their specific needs.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies have emerged for the preparation of this compound. The first is a linear approach commencing from a pre-formed pyrimidine ring, which is subsequently elaborated to construct the fused pyrrole ring. The second approach involves the initial construction of a substituted pyrrole followed by the annulation of the pyrimidine ring.
Route 1: Linear Synthesis via Pyrimidine Precursor
This widely adopted strategy begins with the construction of a suitably substituted pyrimidine, followed by the formation of the fused pyrrole ring and subsequent chlorination. A common starting material for this approach is 4,6-dihydroxy-2-methylpyrimidine.
The Ascendant Trajectory of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors: A Comparative Efficacy Analysis Against Established Drugs
In the landscape of targeted cancer therapy, the relentless pursuit of novel molecular scaffolds that offer enhanced potency, selectivity, and the ability to overcome resistance mechanisms is paramount. Among the throng of emerging pharmacophores, the 7-deazapurine core of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine has garnered significant attention. Its structural resemblance to adenine allows for competitive binding to the ATP-binding sites of a multitude of protein kinases, making it a privileged scaffold for the design of potent inhibitors. This guide provides a comprehensive comparison of the efficacy of this compound-based inhibitors against established, clinically approved drugs, supported by experimental data and detailed protocols for researchers in the field of drug discovery and development.
The Rationale for a New Scaffold: Targeting Kinase Dysregulation
Protein kinases, orchestrators of a vast array of cellular processes, are frequently dysregulated in various malignancies and inflammatory diseases. Their aberrant activity can drive uncontrolled cell proliferation, survival, and angiogenesis. Consequently, kinase inhibitors have become a cornerstone of modern precision medicine. However, the clinical utility of existing kinase inhibitors can be hampered by off-target effects and the emergence of drug resistance. This necessitates the exploration of novel chemical entities, such as derivatives of the this compound scaffold, which offer the potential for improved therapeutic indices.
In Vitro Efficacy: A Head-to-Head Comparison
The true measure of a novel inhibitor's potential lies in its direct comparison with established drugs in well-defined in vitro assays. Here, we present a synthesis of available data comparing the inhibitory activity of novel pyrrolo[2,3-d]pyrimidine derivatives against that of clinically relevant kinase inhibitors.
Multi-Kinase Inhibition Profile
One of the key attributes of many modern cancer drugs is their ability to inhibit multiple kinases involved in tumor progression and angiogenesis. A novel halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, herein designated as Compound 5k , has demonstrated potent multi-targeted kinase inhibition comparable to the well-known TKI, Sunitinib.[1]
| Kinase Target | Compound 5k IC₅₀ (nM) | Sunitinib IC₅₀ (nM) | Erlotinib IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| EGFR | 79 | 93 | 55 | - |
| Her2 | 40 | - | - | 38 |
| VEGFR2 | 136 | 261 | - | - |
| CDK2 | 204 | - | - | - |
Data synthesized from a study on novel pyrrolo[2,3-d]pyrimidine derivatives.[1]
Notably, Compound 5k exhibited superior potency against VEGFR2 compared to Sunitinib and was nearly equipotent to the known Her2 inhibitor, Staurosporine.[1] This broad-spectrum activity against key oncogenic kinases highlights the potential of the pyrrolo[2,3-d]pyrimidine scaffold in developing next-generation multi-targeted therapies.
Targeting the JAK-STAT Pathway in Inflammatory Diseases
The Janus kinase (JAK) family plays a pivotal role in cytokine signaling, and its dysregulation is central to the pathophysiology of autoimmune diseases like rheumatoid arthritis. Tofacitinib, a known JAK inhibitor, is an established therapeutic in this area. A novel (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile, referred to as Compound 6 , has shown promising and selective JAK1 inhibition.
| Kinase Target | Compound 6 IC₅₀ (nM) | Tofacitinib IC₅₀ (nM) |
| JAK1 | 11 | 1 |
| JAK2 | 240 | 20 |
| JAK3 | 2800 | 1 |
| TYK2 | 110 | 58 |
Data from a study on JAK1-selective inhibitors for rheumatoid arthritis.
While Tofacitinib shows potent inhibition across multiple JAK isoforms, Compound 6 demonstrates a greater selectivity for JAK1 over JAK2 and JAK3. This improved selectivity could translate to a more favorable side-effect profile by minimizing the inhibition of other JAK isoforms that are important for normal physiological functions.
Cellular and In Vivo Efficacy: From Bench to Preclinical Models
The promising in vitro activity of this compound-based inhibitors has been corroborated in cellular and in vivo models, demonstrating their potential for clinical translation.
Cytotoxicity in Cancer Cell Lines
A range of novel pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. For instance, a series of tricyclic pyrrolo[2,3-d]pyrimidines were tested against breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cell lines, with doxorubicin as a positive control.[2] In another study, compounds 5e, 5h, 5k, and 5l demonstrated modest cytotoxic effects against MCF-7, HepG2, MDA-MB-231, and HeLa cell lines, with IC₅₀ values ranging from 29 to 59 µM.[1] Furthermore, compound 10a was found to be a potent derivative against PC3 prostate cancer cells with an IC₅₀ of 0.19 µM.[3]
In Vivo Tumor Growth Inhibition
Preclinical in vivo studies are a critical step in validating the therapeutic potential of new drug candidates. In a transgenic RIE KIF5B-RET xenograft tumor model, a novel pyrrolo[2,3-d]pyrimidine RET inhibitor, Compound 1 , was administered orally at doses of 10, 30, and 60 mg/kg once daily for 14 days.[4] The study reported robust tumor regression at the 60 mg/kg dose, with significant tumor inhibition and stasis observed at the lower doses.[4] Importantly, all doses were well-tolerated, with no adverse events or body weight loss reported.[4]
Mechanistic Insights: How Do These Inhibitors Work?
Understanding the mechanism of action is crucial for the rational design of more effective and safer drugs. The this compound scaffold, by mimicking adenine, acts as an ATP-competitive inhibitor, blocking the phosphotransferase activity of target kinases. This inhibition of kinase activity disrupts downstream signaling pathways that are essential for cancer cell survival and proliferation.
For example, the potent multi-targeted inhibitor, Compound 5k , was shown to induce cell cycle arrest and apoptosis in HepG2 cells. This was accompanied by a notable increase in the pro-apoptotic proteins caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[1]
Caption: Simplified signaling pathway inhibited by pyrrolo[2,3-d]pyrimidine derivatives.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of research findings, standardized and detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ATP Competition)
This assay determines the concentration of an inhibitor required to block 50% of a specific kinase's activity (IC₅₀).
Principle: This is a competitive assay where the inhibitor competes with ATP for binding to the kinase's active site. The kinase activity is measured by quantifying the phosphorylation of a substrate.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and a kinase assay buffer (typically containing MgCl₂, ATP, and a buffering agent like Tris-HCl).
-
Inhibitor Addition: Add serial dilutions of the this compound-based inhibitor and the known drug (e.g., Sunitinib) to the reaction wells. Include a control well with no inhibitor.
-
Initiation of Reaction: Initiate the kinase reaction by adding a fixed concentration of ATP, often radiolabeled (e.g., [γ-³²P]ATP) for detection.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).
-
Detection: Separate the phosphorylated substrate from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose membrane, followed by washing to remove unincorporated ATP. The amount of radioactivity on the membrane, corresponding to the phosphorylated substrate, is then quantified using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]
-
Compound Treatment: The following day, treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine inhibitor and the known drug. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Xenograft Tumor Model
This model evaluates the antitumor efficacy of the inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compounds, and the effect on tumor growth is monitored over time.
Step-by-Step Protocol:
-
Cell Culture and Preparation: Culture the desired human cancer cell line (e.g., a RET-driven cell line for RET inhibitors) under sterile conditions.[4] Harvest the cells during their exponential growth phase and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a specific number of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Administration: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the pyrrolo[2,3-d]pyrimidine inhibitor and the known drug orally or via injection at specified doses and schedules. The control group receives the vehicle solution.[4]
-
Efficacy Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo efficacy of the compounds.
Conclusion and Future Directions
The this compound scaffold has emerged as a highly promising platform for the development of novel kinase inhibitors. The data presented in this guide demonstrates that derivatives of this scaffold can exhibit potent and, in some cases, superior efficacy compared to established drugs like Sunitinib and offer improved selectivity profiles when compared to agents like Tofacitinib. Their demonstrated in vivo efficacy in preclinical tumor models further underscores their therapeutic potential.
The versatility of the this compound core allows for extensive chemical modifications, providing a rich avenue for future drug discovery efforts. The continued exploration of this scaffold, with a focus on optimizing potency, selectivity, and pharmacokinetic properties, holds the promise of delivering next-generation targeted therapies for a range of cancers and inflammatory diseases. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is fundamental to advancing science. This compound, a key intermediate in the synthesis of kinase inhibitors, demands not only precision in its application but also rigorous diligence in its disposal.[1] Improper handling of its waste stream can pose significant risks to personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound and its associated waste. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring a deep, actionable understanding of laboratory safety and chemical handling.
Hazard Assessment: Understanding the Risk Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated heterocyclic compound with a significant toxicological profile. Its primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.
Table 1: GHS Hazard Profile for 4-Chloro-pyrrolo[2,3-d]pyrimidine Analogues
| Hazard Class | GHS Classification | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity | Acute Tox. 3, Oral | H301: Toxic if swallowed | [2][3][4] |
| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation | [5] |
| Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation | [2][5] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation |[5] |
Note: Data is based on close structural analogues. This profile should be assumed for this compound.
The presence of a carbon-halogen bond is a critical feature. Upon combustion, halogenated organic compounds can generate hazardous byproducts such as hydrogen chloride gas and oxides of nitrogen.[5] Therefore, incineration must be performed in a specialized facility equipped with appropriate scrubbers.[6]
Regulatory Framework: Ensuring Compliance
The disposal of this compound is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).
As a halogenated organic compound, this chemical falls under a class of substances that are closely monitored.[7][8] While not specifically listed by name, its characteristics would likely require it to be disposed of as hazardous waste. It is the generator's responsibility to formally characterize their waste. All disposal must be handled by a licensed hazardous waste management company and transported to an approved Treatment, Storage, and Disposal Facility (TSDF).
Core Disposal Principles: A Proactive Approach
An effective disposal plan begins long before the waste container is full. Adhering to these core principles minimizes risk and ensures efficiency.
-
Waste Minimization: Only use the amount of material necessary for your experiment. This is the most effective way to reduce the volume of hazardous waste generated.
-
Segregation: Never mix different waste streams. This compound waste should be kept separate from non-hazardous, radioactive, and other reactive chemical wastes.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include the full chemical name, concentration, hazard pictograms, and the date accumulation started.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing different waste streams containing this compound.
Protocol 1: Disposal of Unused or Expired Pure Compound
This protocol applies to the bulk chemical in its original container or as a synthesized solid.
-
Do Not Attempt Neutralization: Never try to neutralize or chemically alter the pure compound in the lab as a means of disposal. Such actions can create unknown, potentially more hazardous products.
-
Secure Packaging: Ensure the compound is in a sealed, clearly labeled, and structurally sound container. If the original container is compromised, overpack it into a larger, compatible container.
-
Waste Characterization: Label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregated Storage: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[5]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup by a certified hazardous waste contractor.
Protocol 2: Disposal of Contaminated Labware and PPE
This includes items such as pipette tips, contaminated gloves, bench paper, and empty vials.
-
Gross Decontamination: Remove as much solid residue as possible from items like spatulas or weigh boats using a dry wipe. The wipe itself then becomes hazardous waste.
-
Waste Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a heavy-duty plastic bag. This container must be separate from the pure chemical waste stream.
-
Labeling: Label the container "Hazardous Waste: Solid Debris contaminated with this compound".
-
Sharps Disposal: Any contaminated needles or blades must be disposed of in a designated sharps container that is also labeled as hazardous waste with the chemical contaminant identified.
-
Closure and Pickup: Once the container is full, seal it securely and arrange for pickup through your EHS department.
Protocol 3: Management of Spills and Cleanup Residues
Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the area and evacuate if necessary.[5]
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves. For larger spills, respiratory protection may be required.[5]
-
Contain the Spill: If the material is a solid, carefully sweep it up to avoid generating dust.[5] Place the collected material into a sealed container.
-
Absorb and Collect: Cover the spill area with an inert absorbent material such as vermiculite or sand.[5]
-
Package Waste: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate Area: Clean the spill area thoroughly following the decontamination procedure outlined below. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department, regardless of size.
Disposal Decision Workflow
The following diagram outlines the decision-making process for proper waste stream management.
Caption: Waste Disposal Decision Workflow.
Workspace and Equipment Decontamination
Proper decontamination is crucial to prevent cross-contamination and accidental exposure.
-
Initial Rinse: Rinse contaminated glassware and equipment with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone). This rinse is now considered hazardous waste and must be collected in a designated, labeled container for halogenated organic solvent waste.
-
Washing: After the initial solvent rinse, wash the glassware with soap and water as usual.
-
Surface Cleaning: Decontaminate benchtops and other surfaces by wiping them down with a solvent-soaked towel (e.g., 70% ethanol). The towel must then be disposed of as contaminated solid waste.
-
Final Check: Ensure all decontaminated areas are dry and visually clean before reuse.
By implementing these rigorous, well-documented procedures, you contribute to a culture of safety and environmental responsibility. This diligence not only protects you and your colleagues but also upholds the integrity of our scientific pursuits.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
Navigating the Synthesis Frontier: A Senior Scientist's Guide to Safely Handling 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the laboratory. As researchers dedicated to advancing drug discovery, we frequently handle novel and reactive chemical entities. Among these, 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine and its analogs are vital building blocks, particularly in the synthesis of kinase inhibitors. However, their potent bioactivity is matched by significant handling hazards. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the safety protocols necessary for this compound class. Our objective is to build a self-validating system of safety, ensuring that every action is deliberate, understood, and minimizes risk.
Part 1: Understanding the Adversary - Hazard Identification and Risk Assessment
Before a single container is opened, a thorough understanding of the compound's hazard profile is paramount. The pyrrolopyrimidine scaffold, particularly when chlorinated, presents several potential risks. Based on data for the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, we must assume the 2-methyl derivative is a hazardous substance.[1][2]
The primary threats are:
-
Acute Toxicity: The compound is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[1] This triple threat necessitates a comprehensive barrier strategy, as exposure through multiple routes can lead to systemic effects.
-
Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] This means even minor contact can lead to localized reactions, and inhalation of dust particles can compromise the respiratory system.
These hazards dictate that our primary safety goal is the prevention of any direct contact or aerosol inhalation. All handling procedures must be designed around this core principle.
Hazard and Protective Equipment Summary
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) | Engineering Control |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[1] | Chemical-resistant gloves (double-gloved), Chemical-resistant lab coat or suit, Full-face shield | Certified Chemical Fume Hood |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] | Chemical-resistant gloves, Lab coat | Chemical Fume Hood |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1] | Tightly-fitting safety goggles and a full-face shield.[4] | Chemical Fume Hood |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1] | NIOSH-approved respirator (if fume hood is not available or insufficient) | Chemical Fume Hood |
Part 2: The Shield - A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the last line of defense, but it is a critical one. For a compound with this hazard profile, a multi-layered approach is non-negotiable.
Step-by-Step PPE Protocol:
-
Body Protection: A flame-resistant and impervious lab coat is the minimum requirement.[4] For larger quantities or tasks with a high splash potential, a chemical-resistant apron or suit should be worn over the lab coat. Clothing worn underneath should cover all exposed skin.
-
Hand Protection: Double-gloving is mandatory.
-
Inner Glove: A thinner nitrile glove provides a second barrier in case the outer glove is breached.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., neoprene or nitrile) should be chosen based on the solvents being used. Always inspect gloves for any signs of degradation or puncture before use.
-
-
Eye and Face Protection: Standard safety glasses are insufficient.
-
Primary Protection: Wear tightly-fitting, indirectly vented chemical safety goggles to protect against dust and splashes.[4]
-
Secondary Barrier: A full-face shield must be worn over the goggles. This is crucial to protect against splashes to the face and to provide an additional layer of protection for the eyes.
-
-
Respiratory Protection: All handling of the solid compound or its solutions must be performed within a certified and properly functioning chemical fume hood to minimize inhalation risk.[2] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a full-face respirator with appropriate cartridges must be used.[3][4]
Part 3: The Arena - Safe Handling and Operational Workflow
The principles of safe handling extend from preparation to disposal. The following workflow is designed to minimize exposure at every stage.
Workflow for Handling this compound
Caption: Standard Operating Procedure for safe handling of this compound.
Part 4: Contingency Planning - Spill and Disposal Management
Even with meticulous planning, accidents can occur. A clear, pre-defined plan for spills and waste disposal is essential.
Spill Management Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control and Contain: If safe to do so, prevent the spread of the spill. For solid spills, avoid generating dust.[1]
-
PPE: Don appropriate PPE, including respiratory protection if necessary, before re-entering the area.
-
Cleanup:
-
Solid Spills: Gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste.[1]
-
Liquid Spills: Use a chemical spill kit with absorbent pads to contain and absorb the spill.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials (absorbent, PPE, etc.) must be disposed of as hazardous waste.[1]
Disposal Plan:
All waste containing this compound, including contaminated consumables and excess reagents, is considered hazardous waste.
-
Segregation: Keep solid and liquid waste streams separate.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations through your institution's authorized hazardous waste collection service.[1][4] Never dispose of this chemical down the drain.
By internalizing the "why" behind each of these steps, you transition from a technician following a protocol to a scientist embodying a culture of safety. This compound is a tool; by respecting its power and potential hazards, we can wield it effectively and safely in our collective pursuit of scientific advancement.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
